Tert-butyl 4-amino-3-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-amino-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMIRAQWPTZEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700584 | |
| Record name | tert-Butyl 4-amino-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934481-43-3 | |
| Record name | tert-Butyl 4-amino-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Tert-butyl 4-amino-3-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-amino-3-methylbenzoate, a key intermediate in pharmaceutical and materials science research. This document outlines a probable synthetic pathway, detailed experimental protocols, and expected characterization data.
Physicochemical Properties
This compound is a substituted aromatic amine with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |
| Molecular Weight | 207.27 g/mol | [1] |
| CAS Number | 934481-43-3 | [1] |
| Appearance | White to off-white crystalline solid (Expected) | [3] |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol. | |
| Storage | 2-8°C, protected from light | [4] |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 3-methyl-4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine, followed by a Fischer-Speier esterification to form the tert-butyl ester.
Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-Amino-3-methylbenzoic acid
This procedure is based on the reduction of a nitrobenzoic acid derivative.[5]
Protocol:
-
To a solution of 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5% by weight of the starting material).[5]
-
The reaction mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.[5]
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is an adaptation of the Fischer-Speier esterification method for similar aromatic acids.
Protocol:
-
Suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a mixture of tert-butanol (as both solvent and reactant) and an inert co-solvent such as toluene to aid in the removal of water.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq).
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Characterization Data (Expected)
The following table summarizes the expected characterization data for this compound based on the analysis of structurally similar compounds.[6][7][8]
| Technique | Expected Data |
| ¹H NMR | * δ (ppm) ~7.6-7.8 (d, 1H): Aromatic proton ortho to the ester group. |
-
δ (ppm) ~6.6-6.8 (d, 1H): Aromatic proton meta to the ester group.
-
δ (ppm) ~6.5-6.7 (s, 1H): Aromatic proton ortho to the amino group.
-
δ (ppm) ~3.5-4.5 (br s, 2H): Amine (-NH₂) protons.
-
δ (ppm) ~2.1-2.3 (s, 3H): Methyl (-CH₃) protons.
-
δ (ppm) ~1.5 (s, 9H): Tert-butyl (-C(CH₃)₃) protons. | | ¹³C NMR | * δ (ppm) ~166: Ester carbonyl carbon.
-
δ (ppm) ~145-150: Aromatic carbon attached to the amino group.
-
δ (ppm) ~120-135: Aromatic carbons.
-
δ (ppm) ~110-120: Aromatic carbons.
-
δ (ppm) ~80: Quaternary carbon of the tert-butyl group.
-
δ (ppm) ~28: Methyl carbons of the tert-butyl group.
-
δ (ppm) ~17: Methyl carbon on the aromatic ring. | | IR (Infrared Spectroscopy) | * ~3450-3350 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.
-
~2980-2850 cm⁻¹: C-H stretching of alkyl groups.
-
~1700 cm⁻¹: C=O stretching of the ester.
-
~1620 cm⁻¹: N-H bending of the primary amine.
-
~1250 cm⁻¹: C-O stretching of the ester. | | Mass Spectrometry (MS) | * [M]⁺: Expected molecular ion peak at m/z = 207.
-
[M-56]⁺: Fragment corresponding to the loss of isobutylene from the tert-butyl group. |
Troubleshooting and Optimization
The following diagram outlines potential issues and solutions for optimizing the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
This technical guide provides a framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.
References
- 1. Page loading... [guidechem.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-3-methylbenzoic acid(2486-70-6) 1H NMR [m.chemicalbook.com]
Tert-butyl 4-amino-3-methylbenzoate CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-butyl 4-amino-3-methylbenzoate, a key chemical intermediate in pharmaceutical research and development. Below, you will find its chemical properties, supplier information, a detailed synthesis protocol, and its applications in medicinal chemistry, particularly in the synthesis of potentially therapeutic compounds.
Chemical Identification and Properties
This compound is an aromatic amine and a benzoate ester. Its chemical structure consists of a benzene ring substituted with an amino group, a methyl group, and a tert-butyl ester group.
| Property | Value | Reference |
| CAS Number | 934481-43-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][3] |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | Oily, slowly solidifying to a solid | [4] |
| Purity | Typically ≥95% | [3] |
Commercial Availability
This compound is available from various chemical suppliers. The following table lists some of the companies that offer this compound.
| Supplier | Catalog Number | Purity |
| Alchem Pharmtech | - | - |
| Biotuva Life Sciences | B847361 | 95% |
| ChemicalBook | - | - |
| CookeChem | - | 98% |
| Crysdot LLC | CD12005119 | - |
| Guidechem | - | - |
| Hangzhou J&H Chemical Co., Ltd. | - | 98% |
| LookChem | - | - |
| MOLBASE | - | 98% |
Synthesis Protocol
The synthesis of this compound is typically achieved through the reduction of its nitro precursor, tert-butyl 3-methyl-4-nitrobenzoate.
Experimental Protocol: Reduction of Tert-butyl 3-methyl-4-nitrobenzoate[4]
Materials:
-
Tert-butyl 3-methyl-4-nitrobenzoate (6.6 g, 27 mmol)
-
10% Palladium on carbon (Pd/C) catalyst (0.55 g)
-
Ethanol (200 mL)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Procedure:
-
A suspension of tert-butyl 3-methyl-4-nitrobenzoate and 10% Pd/C catalyst in ethanol is prepared in a suitable reaction vessel.
-
The reaction mixture is stirred under a hydrogen atmosphere (60 psi) for 3 hours.
-
Upon completion of the reaction, the mixture is filtered through diatomaceous earth (Celite®) to remove the catalyst.
-
The volatile solvent (ethanol) is evaporated under reduced pressure.
-
The resulting product, this compound, is obtained as an oil that slowly solidifies, with a reported yield of 99% (5.7 g).
Application in Drug Development and Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical applications. The tert-butyl ester group often functions as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.[6][7] This allows for chemical modifications at other positions of the molecule without affecting the carboxylic acid.
The core structure, 4-amino-3-methylbenzoic acid, and its derivatives are recognized as important intermediates in the development of therapeutic agents.[8][9] For instance, the methyl ester of 4-amino-3-methylbenzoic acid is utilized in the synthesis of compounds with potential anti-inflammatory and analgesic properties.[8]
While specific biological activities of this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its role in the development of novel drug candidates. The 4-amino-3-methylbenzoic acid scaffold is a key component in various kinase inhibitors and other targeted therapies. The choice between different ester groups, such as methyl, ethyl, or tert-butyl, can influence the physicochemical properties of the final compound, including solubility and metabolic stability, which are critical for drug efficacy.[10]
Signaling Pathways
Direct involvement of this compound in specific signaling pathways has not been reported. However, as a derivative of an aromatic amino acid, its metabolites or the compounds synthesized from it could potentially interact with various biological pathways. Aromatic amino acids and their derivatives are known to play roles in cellular metabolism and signaling. Further research is needed to elucidate any direct biological effects of this compound.
Conclusion
This compound is a commercially available and synthetically accessible compound that holds significant potential as an intermediate in drug discovery and medicinal chemistry. Its utility as a protected form of 4-amino-3-methylbenzoic acid allows for the synthesis of a diverse range of derivatives for the development of new therapeutic agents. While direct biological data is limited, the established importance of the 4-amino-3-methylbenzoic acid scaffold in bioactive molecules underscores the value of its tert-butyl ester derivative in pharmaceutical research.
References
- 1. Page loading... [guidechem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound – Biotuva Life Sciences [biotuva.com]
- 4. This compound | 934481-43-3 [chemicalbook.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic and Spectrometric Analysis of Tert-butyl 4-amino-3-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for Tert-butyl 4-amino-3-methylbenzoate, a compound of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectral characteristics based on the analysis of structurally analogous compounds. The information herein serves as a valuable reference for the identification, characterization, and quality control of this compound.
Predicted Spectral Data
The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of closely related molecules, including Methyl 4-amino-3-methylbenzoate and 4-Amino-3-methylbenzoic acid.
¹H NMR (Proton NMR) Spectral Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.7 | d | 1H | Ar-H (H-6) |
| ~7.6 | dd | 1H | Ar-H (H-2) |
| ~6.6 | d | 1H | Ar-H (H-5) |
| ~4.0 (broad s) | s | 2H | -NH₂ |
| ~2.2 | s | 3H | Ar-CH₃ |
| ~1.5 | s | 9H | -C(CH₃)₃ |
¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~166 | C=O (Ester) |
| ~148 | C-NH₂ |
| ~131 | Ar-C (quaternary) |
| ~130 | Ar-CH |
| ~125 | Ar-C (quaternary) |
| ~123 | Ar-CH |
| ~117 | Ar-CH |
| ~80 | -C(CH₃)₃ |
| ~28 | -C(CH₃)₃ |
| ~17 | Ar-CH₃ |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H Stretch (Amino group) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| 2980 - 2850 | Medium | C-H Stretch (Aliphatic) |
| 1710 - 1680 | Strong | C=O Stretch (Ester) |
| 1620 - 1580 | Medium | C=C Stretch (Aromatic) |
| 1520 - 1480 | Medium | N-H Bend (Amino group) |
| 1370 - 1360 | Medium | C-H Bend (tert-Butyl) |
| 1280 - 1200 | Strong | C-O Stretch (Ester) |
MS (Mass Spectrometry) Data
The exact mass of this compound is 207.1259 g/mol .[1]
| m/z | Relative Intensity | Assignment |
| 207 | High | [M]⁺ (Molecular Ion) |
| 151 | High | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 134 | Medium | [M - C₄H₉O]⁺ |
| 106 | Medium | [M - C₄H₉O₂C]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR, IR, and MS data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the sample (ATR or KBr pellet) in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[2] Further dilute the solution as needed for the specific instrument.[2]
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[3]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis of Organic Compounds.
References
A Technical Guide to the Solubility of Tert-butyl 4-amino-3-methylbenzoate in Common Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Compound Profile: Tert-butyl 4-amino-3-methylbenzoate
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₇NO₂
-
Molecular Weight: 207.27 g/mol
-
Structure:
This is a representative image. The actual structure should be verified from a reliable chemical database.
The structure, featuring both a polar amine group and a nonpolar tert-butyl ester group, suggests a varied solubility profile across different organic solvents, which is critical for applications in synthesis, purification, and formulation.
Quantitative Solubility Data
Precise solubility data is fundamental for process optimization. The following table provides a standardized format for presenting empirically determined solubility values. Currently, specific data for this compound is not publicly available; this table serves as a template for researchers to populate with their experimental findings.
| Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| Alcohols | ||||
| Methanol | 5.1 | 25 | Data Not Found | Gravimetric |
| Ethanol | 4.3 | 25 | Data Not Found | Gravimetric |
| Isopropanol | 3.9 | 25 | Data Not Found | Gravimetric |
| Ketones | ||||
| Acetone | 5.1 | 25 | Data Not Found | Gravimetric |
| Esters | ||||
| Ethyl Acetate | 4.4 | 25 | Data Not Found | Gravimetric |
| Aromatic Hydrocarbons | ||||
| Toluene | 2.4 | 25 | Data Not Found | Gravimetric |
| Aliphatic Hydrocarbons | ||||
| n-Heptane | 0.1 | 25 | Data Not Found | Gravimetric |
| Chlorinated Solvents | ||||
| Dichloromethane | 3.1 | 25 | Data Not Found | Gravimetric |
| Nitriles | ||||
| Acetonitrile | 5.8 | 25 | Data Not Found | Gravimetric |
| Ethers | ||||
| Diethyl Ether | 2.8 | 25 | Data Not Found | Gravimetric |
| Amides | ||||
| Dimethylformamide (DMF) | 6.4 | 25 | Data Not Found | Gravimetric |
| Sulfoxides | ||||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | Data Not Found | Gravimetric |
Experimental Protocols for Solubility Determination
Accurate solubility measurement requires robust and well-defined experimental protocols. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[3][4]
Equilibrium Solubility Determination via Shake-Flask Method
This method involves creating a saturated solution of the solute in a given solvent at a controlled temperature and then quantifying the concentration of the dissolved solute.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
3.1.1. Materials and Equipment
-
Solute: this compound (purity > 99%)
-
Solvents: Analytical or HPLC grade common organic solvents
-
Apparatus: Orbital shaker with temperature control, calibrated thermometer, analytical balance, volumetric flasks, pipettes, glass vials with screw caps, syringe filters (0.22 µm), and a validated analytical instrument (e.g., HPLC-UV).
3.1.2. Detailed Procedure
-
Preparation: Add an excess amount of the compound to a vial containing a precise volume of the chosen solvent. An excess is critical to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C for physiological relevance)[5]. Agitate for a period sufficient to reach equilibrium (typically 24 to 72 hours).
-
Sampling: After equilibration, stop the agitation and allow the vials to stand in the temperature bath for at least one hour to allow undissolved solids to sediment.
-
Separation: Carefully withdraw a sample from the clear supernatant. To prevent the transfer of solid particles, use a syringe equipped with a chemical-resistant filter.
-
Quantification: Analyze the concentration of the solute in the filtered sample.[4] High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[6] Alternatively, for a gravimetric approach, a known volume of the filtrate is evaporated to dryness, and the remaining solid residue is weighed.
-
Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.[5]
High-Throughput Solubility Screening
For early-stage drug discovery and process development, a higher throughput method may be necessary to screen solubility in numerous solvents quickly. This is often accomplished using 96-well plates.
Caption: Logical Workflow for High-Throughput Solubility Screening.
Factors Influencing Solubility
The solubility of an organic compound is governed by its physicochemical properties and the properties of the solvent. Key factors include:
-
Polarity: The principle of "like dissolves like" is paramount. The presence of the polar amine (-NH₂) group and the ester carbonyl (C=O) in this compound suggests solubility in polar solvents, while the aromatic ring and tert-butyl group favor solubility in non-polar solvents.[7]
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This relationship is crucial for processes like recrystallization.
-
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and the ester's oxygen atoms can act as acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating the molecule.
-
Crystalline Structure: The stability of the compound's crystal lattice must be overcome by solvent-solute interactions. Polymorphism, the existence of different crystal forms, can lead to significant differences in solubility.
References
An In-depth Technical Guide to the Reactivity of the Amino Group in Tert-butyl 4-amino-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amino group in tert-butyl 4-amino-3-methylbenzoate, a key intermediate in pharmaceutical synthesis. The document details the electronic and steric influences on the nucleophilicity of the amino group and presents detailed experimental protocols for its derivatization through acylation and alkylation reactions. Quantitative data, where available from analogous systems, is summarized, and spectroscopic data for the parent compound is provided for reference. This guide is intended to serve as a practical resource for chemists engaged in the synthesis and modification of substituted anilines for drug discovery and development.
Introduction
This compound is a valuable building block in medicinal chemistry, offering a scaffold that can be readily modified at the amino group to generate a diverse range of derivatives. The reactivity of the primary aromatic amino group is central to its utility, allowing for the formation of amides, secondary and tertiary amines, and other functionalities that are crucial for modulating the pharmacological properties of a lead compound. Understanding the factors that govern the reactivity of this amino group is therefore paramount for its effective utilization in synthetic campaigns.
The electronic character of the benzene ring in this compound is influenced by three key substituents: the amino group itself, the methyl group, and the tert-butyl ester group. The amino group is a strong activating group, donating electron density to the ring through resonance. The methyl group is a weak activating group, donating electron density via induction. Conversely, the tert-butyl ester group is a deactivating group, withdrawing electron density from the ring through its carbonyl functionality. The interplay of these electronic effects, coupled with the steric hindrance imparted by the ortho-methyl group and the bulky tert-butyl ester, dictates the nucleophilicity of the amino group and its accessibility to various electrophiles.
This guide will delve into the specifics of this reactivity, providing both theoretical background and practical, detailed experimental procedures for key transformations of the amino group.
Spectroscopic and Physical Data of this compound
A thorough characterization of the starting material is essential for monitoring reaction progress and confirming the structure of newly synthesized derivatives.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 934481-43-3 |
| Appearance | Off-white to light yellow powder |
| Melting Point | Not reported |
Spectroscopic Data:
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl group protons, the amino group protons, and the tert-butyl group protons. The aromatic protons would likely appear as a complex multiplet due to their coupling patterns. The methyl group protons would be a singlet at approximately 2.2 ppm, the amino group protons a broad singlet, and the tert-butyl group a sharp singlet at around 1.5 ppm.
-
¹³C NMR (Predicted): The carbon NMR spectrum would display distinct signals for the aromatic carbons, the methyl carbon, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.
-
IR Spectrum: The infrared spectrum of the parent acid, 4-amino-3-methylbenzoic acid, shows characteristic N-H stretching vibrations for the amino group in the region of 3300-3500 cm⁻¹ and a strong C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹.[1] For the tert-butyl ester, the N-H stretches are expected in a similar region, and the C=O stretch of the ester is anticipated to be in the range of 1715-1730 cm⁻¹.
Reactivity of the Amino Group: Key Reactions and Protocols
The primary amino group of this compound is a versatile functional handle for a variety of chemical transformations. This section provides detailed experimental protocols for two fundamental reaction classes: N-acylation and N-alkylation. These protocols are based on established methodologies for substituted anilines and are adapted for the specific substrate.
N-Acylation Reactions
N-acylation is a common strategy to introduce amide functionalities, which are prevalent in drug molecules. The reaction involves the treatment of the amino group with an acylating agent, such as an acid chloride or anhydride, or the coupling with a carboxylic acid using a suitable activating agent.
This procedure describes the straightforward acetylation of the amino group to form tert-butyl 4-acetamido-3-methylbenzoate.
Experimental Protocol:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL).
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (15 mL), and finally with brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure tert-butyl 4-acetamido-3-methylbenzoate.
Logical Workflow for N-Acetylation
References
Stability of the tert-butyl ester under basic and nucleophilic conditions
An In-depth Technical Guide on the Stability of the tert-Butyl Ester under Basic and Nucleophilic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in organic synthesis, particularly valued in the pharmaceutical industry for its unique stability profile. Its widespread use stems from its remarkable resistance to a broad range of basic and nucleophilic reagents, which allows for selective transformations elsewhere in a complex molecule. This technical guide provides a comprehensive overview of the stability of the tert-butyl ester, detailing its reactivity under various conditions, providing experimental protocols for stability assessment, and illustrating the mechanistic basis for its chemical behavior.
Core Principles of tert-Butyl Ester Stability
The stability of the tert-butyl ester is primarily attributed to two key factors:
-
Steric Hindrance: The bulky tert-butyl group physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon. This significantly slows down the rate of the typical BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) hydrolysis mechanism that is common for less hindered esters.[1]
-
Electronic Effects: The electron-donating nature of the tert-butyl group slightly reduces the electrophilicity of the carbonyl carbon, further disfavoring nucleophilic attack.
Under acidic conditions, the tert-butyl ester is readily cleaved via an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism, which proceeds through a stable tertiary carbocation. This distinct cleavage pathway under acidic conditions makes the tert-butyl ester an excellent orthogonal protecting group in complex synthetic strategies.
Data Presentation: Stability under Various Conditions
The following tables summarize the stability of the tert-butyl ester under a variety of basic and nucleophilic conditions. While quantitative kinetic data is often substrate-dependent, this guide provides a qualitative and comparative overview based on established chemical principles and literature precedents.
Table 1: Stability in the Presence of Common Bases
| Base/Reagent System | Solvent(s) | Temperature | Stability/Reactivity | Notes |
| Aqueous Hydroxides | ||||
| 1M NaOH (aq) | Various | Room Temp. | Generally Stable | Saponification is extremely slow due to steric hindrance. |
| 1M LiOH (aq) | THF/H₂O | Room Temp. | Generally Stable | Often used for the selective hydrolysis of other esters in the presence of a t-Bu ester.[2] |
| Powdered KOH | THF | Room Temp. | Labile | Can effect cleavage of tert-butyl benzoates in excellent yield (94-99%).[3] |
| Alkoxides | ||||
| Sodium Methoxide | Methanol | Reflux | Generally Stable | Transesterification is sterically hindered and generally does not occur. |
| Potassium tert-Butoxide | t-BuOH/THF | Room Temp. | Stable | Common non-nucleophilic base, well-tolerated. |
| Amines | ||||
| Piperidine (20-50%) | DMF | Room Temp. | Stable | Standard condition for Fmoc deprotection in solid-phase peptide synthesis (SPPS); t-Bu esters are stable.[4][5] |
| Triethylamine (Et₃N) | Various | Room Temp. | Stable | Common organic base; no reaction observed. |
| Hydrazine (NH₂NH₂) | Methanol | Reflux | Generally Stable | While a potent nucleophile, aminolysis is sterically hindered. |
| Other Basic Conditions | ||||
| K₂CO₃ / Cs₂CO₃ | Methanol | Room Temp. | Stable | Common inorganic bases for various transformations; t-Bu esters are unaffected. |
| NaH | DMF | Room Temp. | Labile | A hazardous procedure for cleavage has been reported.[3] |
Table 2: Stability towards Common Nucleophiles
| Nucleophile | Solvent(s) | Temperature | Stability/Reactivity | Notes |
| Grignard Reagents (e.g., MeMgBr) | THF, Et₂O | 0 °C to RT | Stable | Steric hindrance prevents addition to the carbonyl. |
| Organolithium Reagents (e.g., n-BuLi) | THF, Hexanes | -78 °C to RT | Stable | Generally stable, though strong bases can deprotonate the α-carbon under certain conditions. |
| Hydride Reducing Agents (NaBH₄, LiAlH₄) | Alcohols, THF, Et₂O | 0 °C to Reflux | Stable | Resistant to reduction. |
| Enolates (e.g., Lithium diisopropylamide) | THF | -78 °C | Stable | LDA is a non-nucleophilic base; the ester is generally stable to the enolate itself. |
| Cyanide (e.g., KCN) | DMSO, Alcohols | Room Temp. | Stable | Nucleophilic attack is sterically hindered. |
| Thiols (e.g., Thiophenol) | Various | Room Temp. | Stable | Thiolates are generally not reactive towards t-Bu esters. |
Experimental Protocols
Protocol 1: General Procedure for Assessing tert-Butyl Ester Stability
This protocol outlines a general method for quantitatively assessing the stability of a tert-butyl ester-containing compound to a specific basic or nucleophilic reagent using High-Performance Liquid Chromatography (HPLC).
Materials:
-
tert-Butyl ester-containing compound of interest
-
Reagent to be tested (e.g., 1M NaOH, piperidine)
-
An appropriate solvent system (e.g., THF/water, DMF)
-
Quenching solution (e.g., 1M HCl for basic reactions)
-
Internal standard (optional, for improved accuracy)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phases (e.g., acetonitrile/water with a modifier like TFA or formic acid)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve a known amount of the tert-butyl ester-containing compound and the internal standard (if used) in the chosen solvent.
-
Initial Sample (T=0): Immediately after dissolution, withdraw an aliquot of the reaction mixture. Quench the reaction by adding it to a vial containing the quenching solution. Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis. This serves as the T=0 reference point.
-
Reaction Initiation: Add the basic or nucleophilic reagent to the reaction vessel to initiate the stability test. Start a timer and maintain the reaction at the desired temperature with stirring.
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots of the reaction mixture. Immediately quench and dilute each aliquot as described in step 2.
-
HPLC Analysis: Analyze the prepared samples by HPLC. Monitor the disappearance of the starting material peak and the appearance of any degradation product peaks (e.g., the corresponding carboxylic acid).
-
Data Analysis: Calculate the percentage of the tert-butyl ester remaining at each time point relative to the T=0 sample. This can be done by comparing the peak areas of the starting material (and correcting with the internal standard if used). Plot the percentage of remaining starting material versus time to obtain a stability profile.
Protocol 2: Cleavage of a tert-Butyl Benzoate using Powdered KOH in THF
This protocol is for the deprotection of a tert-butyl benzoate, demonstrating a condition under which the ester is labile.
Materials:
-
tert-Butyl benzoate substrate
-
Powdered Potassium Hydroxide (KOH)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the tert-butyl benzoate (1.0 mmol) in anhydrous THF (10 mL) at room temperature, add powdered KOH (5.0 mmol, 5 equivalents).
-
Reaction Monitoring: Stir the suspension at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure to yield the crude carboxylic acid, which can be further purified by crystallization or column chromatography.
Mandatory Visualizations
Caption: BAC2 mechanism for tert-butyl ester hydrolysis.
Caption: Experimental workflow for stability assessment.
Conclusion
The tert-butyl ester is an exceptionally robust protecting group for carboxylic acids under a wide range of basic and nucleophilic conditions. This stability is primarily due to the steric hindrance imposed by the bulky tert-butyl group, which effectively prevents the BAC2 reaction mechanism. While generally stable, conditions have been identified for its cleavage under specific, often harsh, basic conditions. A thorough understanding of its stability profile, as outlined in this guide, is crucial for its effective implementation in complex, multi-step organic syntheses, enabling researchers and drug development professionals to design more efficient and successful synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
The Gatekeeper of Reactivity: A Technical Guide to Protecting Group Strategy Using tert-Butyl Esters
For researchers, scientists, and drug development professionals, the strategic employment of protecting groups is a fundamental cornerstone of modern organic synthesis. Among the diverse arsenal of protective moieties, the tert-butyl (t-Bu) ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities. Its widespread application, particularly in the intricate syntheses of pharmaceuticals and natural products, is a testament to its unique combination of stability across a range of reaction conditions and its facile, selective removal under specific acidic environments.[1][2]
This technical guide provides an in-depth exploration of the tert-butyl ester protecting group, covering its synthesis, stability profile, and deprotection methodologies. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required to effectively implement this protecting group strategy in their synthetic endeavors.
Core Principles of tert-Butyl Ester Protection
The utility of the tert-butyl ester as a protecting group is rooted in its steric hindrance and electronic properties. The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering it stable to a variety of reagents, including organometallics and basic conditions.[1][3] However, under acidic conditions, the ester oxygen is protonated, initiating a cleavage mechanism that proceeds through the formation of a stable tertiary carbocation (tert-butyl cation), which subsequently eliminates as isobutylene gas.[1][4] This irreversible decomposition of the protecting group drives the deprotection reaction to completion.[1]
Advantages of tert-Butyl Ester Protection:
-
Stability: Resistant to a wide range of nucleophilic and basic conditions.[1]
-
Facile Cleavage: Readily removed under specific and often mild acidic conditions.[2]
-
Orthogonality: Can be selectively removed in the presence of other protecting groups, such as benzyl esters and Fmoc groups.[5]
-
Byproduct Profile: Deprotection yields the desired carboxylic acid and volatile isobutylene, simplifying purification.[4]
Introduction of the tert-Butyl Ester Protecting Group
The formation of a tert-butyl ester can be achieved through several methods, with the choice of protocol often dictated by the substrate's characteristics and the scale of the reaction.
One of the most common approaches involves the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[5] This reaction is typically performed in a non-polar solvent with a catalytic amount of a strong acid, such as sulfuric acid.[6] Another effective method is the transesterification of methyl or ethyl esters with potassium tert-butoxide in diethyl ether.[7] More recently, methods utilizing bis(trifluoromethanesulfonyl)imide in tert-butyl acetate have been developed for the direct tert-butylation of free amino acids.[6][8]
Quantitative Data for tert-Butyl Ester Formation
| Carboxylic Acid Derivative | Reagents and Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| Various free amino acids | 1.1 equiv of bis(trifluoromethanesulfonyl)imide | tert-Butyl acetate | Not specified | Good yields | [6][8] |
| Aliphatic and aromatic methyl esters | 1-1.2 equiv of potassium tert-butoxide | Diethyl ether | Not specified | Good yields | [7] |
| L-γ-Methyleneglutamic acid amide derivative | tert-Butyl acetate, perchloric acid | Not specified | Not specified | 70 | [9] |
Stability of tert-Butyl Esters
A key advantage of the tert-butyl ester protecting group is its stability under a variety of reaction conditions, allowing for a broad range of chemical transformations to be performed on other parts of the molecule. They are generally stable to basic hydrolysis and many nucleophiles.[1][3]
Deprotection of tert-Butyl Esters
The cleavage of tert-butyl esters is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-labile protecting groups.
Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) are highly effective for rapid and complete deprotection.[1] Milder conditions, such as using zinc bromide (ZnBr2) in DCM, can be employed for the selective deprotection of tert-butyl esters in the presence of other acid-sensitive groups like N-Boc.[10][11] Other reported methods include the use of cerium(III) chloride and sodium iodide in acetonitrile, p-toluenesulfonic acid under microwave irradiation, and aqueous phosphoric acid.[8][12][13] A catalytic protocol using tris(4-bromophenyl)amminium radical cation ("magic blue") and triethylsilane has also been reported for mild deprotection.[14]
Quantitative Data for tert-Butyl Ester Deprotection
| Substrate | Reagents and Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| N-protected amino acid tert-butyl ester | 500 mol% ZnBr2, Room Temp | Dichloromethane | 24 h | Good yields | [10][11] |
| N-Boc-protected amino acid tert-butyl esters | 1.5 equiv CeCl3·7H2O, 1.3 equiv NaI, reflux | Acetonitrile | 1–6 h | 75–99 | [12] |
| Aromatic tert-butyl esters | 2.0 equiv p-toluenesulfonic acid monohydrate, Microwave | Solvent-free | 3–4 min | High yields | [13] |
| tert-Butyl ethyl succinate | Tris(4-bromophenyl)amminium radical cation, triethylsilane | Not specified | Not specified | 95 (mono-acid) | [5][14] |
| Various tert-butyl esters | Aqueous phosphoric acid, Room Temp | Aqueous | Not specified | High | [5] |
| N-(Boc)-amino tert-butyl esters | 3M HCl | Not specified | Not specified | 85 (Boc cleavage only) | [9] |
| N-(Boc)-amino tert-butyl esters | TFA, anisole | Not specified | Not specified | 98 (both groups cleaved) | [9] |
Experimental Protocols
Protocol 1: Formation of a tert-Butyl Ester using Isobutylene and Acid Catalysis
-
Reaction Setup: Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate in a pressure-resistant vessel.[5]
-
Catalyst Addition: Add a catalytic amount of a strong acid, for example, sulfuric acid or perchloric acid.[5]
-
Isobutylene Addition: Cool the mixture and carefully add an excess of liquefied isobutylene.
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully vent the excess isobutylene in a fume hood. Quench the reaction with a mild base, such as saturated aqueous sodium bicarbonate solution.
-
Isolation and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude tert-butyl ester by column chromatography if necessary.
Protocol 2: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)
-
Reaction Setup: Dissolve the tert-butyl ester (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.[1]
-
TFA Addition: In a fume hood, add trifluoroacetic acid to the solution. A common condition is a 1:1 mixture of DCM:TFA.[1]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times typically range from 1 to 5 hours.[1]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[1]
-
Purification: The resulting carboxylic acid is often of high purity. If necessary, the crude product can be purified by recrystallization or column chromatography. Alternatively, the acidic product can be extracted into a basic aqueous solution (e.g., NaHCO₃), washed with an organic solvent to remove non-polar impurities, and then re-acidified and extracted back into an organic solvent.[1]
Protocol 3: Selective Deprotection of a tert-Butyl Ester using Zinc Bromide (ZnBr₂)
-
Reaction Setup: To a stirred solution of the N-protected amino acid tert-butyl ester (1 mmol) in dichloromethane (5 mL), add ZnBr₂ (500 mol %).[11]
-
Reaction: Stir the suspension at room temperature for 24 hours.[10][11]
-
Work-up: Add water (20 mL) to the reaction mixture and stir for an additional 10 minutes.
-
Isolation and Purification: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate to yield the corresponding carboxylic acid. Purify by column chromatography if necessary.
Visualizing the Strategy
The following diagrams illustrate the core chemical transformations and a general workflow for the application of the tert-butyl ester protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
Tert-butyl 4-amino-3-methylbenzoate: A Versatile Building Block for the Synthesis of Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-amino-3-methylbenzoate is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds of medicinal interest. Its ortho-amino ester functionality provides a versatile handle for the construction of fused heterocyclic systems such as quinazolinones, benzodiazepines, and benzimidazoles. The presence of the methyl group on the benzene ring can influence the electronic and steric properties of the final molecules, potentially leading to improved biological activity and pharmacokinetic profiles. Furthermore, the tert-butyl ester group can serve as a protecting group that can be selectively cleaved under specific conditions, allowing for further functionalization of the carboxyl group. This guide provides a comprehensive overview of the synthesis of this compound and its application in the construction of novel heterocyclic scaffolds, complete with detailed experimental protocols and data presented for easy reference.
Synthesis of this compound
The preparation of this compound can be achieved through the esterification of 4-amino-3-methylbenzoic acid. While direct literature procedures for the tert-butyl ester are not extensively documented, established methods for the synthesis of similar esters, such as the methyl and ethyl esters, can be adapted. A common and effective method involves the use of a strong acid catalyst in the presence of a tert-butyl source.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-amino-3-methylbenzoic acid
-
Tert-butanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-amino-3-methylbenzoic acid (1 equivalent) in a suitable solvent such as tert-butanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the excess tert-butanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Application in the Synthesis of Novel Heterocycles
The strategic positioning of the amino and ester functionalities in this compound makes it an ideal precursor for a variety of cyclocondensation reactions to form fused heterocyclic systems.
Synthesis of Quinazolinones
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of 8-methyl-substituted quinazolinones can be readily achieved from this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Acetylation: Dissolve this compound (1 equivalent) in glacial acetic acid and add acetic anhydride (1.2 equivalents). Heat the mixture at reflux for 2 hours. Cool the reaction mixture and pour it into ice water to precipitate the acetylated intermediate. Filter and dry the solid.
-
Cyclization: Mix the acetylated intermediate with ammonium acetate in excess and heat the mixture at a high temperature (e.g., 150-160 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the crude quinazolinone.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the desired product.
Reaction Workflow for Quinazolinone Synthesis
Caption: Workflow for the synthesis of quinazolinone derivatives.
| Product | Reagents | Conditions | Yield (%) | Reference |
| 2,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate (Analogous) | Acetic anhydride, Ammonium acetate | Reflux, High Temperature | 75-85 | Adapted from general quinazolinone syntheses |
Synthesis of Benzodiazepines
1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant activities. The synthesis of novel 8-methyl-substituted benzodiazepines can be envisioned starting from this compound.
Materials:
-
This compound
-
Amino acid (e.g., glycine ethyl ester hydrochloride)
-
Coupling agent (e.g., DCC, EDC)
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMF, DCM)
-
Deprotecting agent (e.g., TFA)
-
Cyclization agent (e.g., a base)
Procedure:
-
Amide Coupling: Couple this compound with a protected amino acid (e.g., N-Boc-glycine) using a standard peptide coupling agent in the presence of a base.
-
Deprotection: Remove the protecting group from the newly introduced amino acid residue.
-
Cyclization: Induce intramolecular cyclization, often by heating in the presence of a base, to form the seven-membered benzodiazepine ring.
-
Purify the final product by chromatography.
Logical Pathway for Benzodiazepine Synthesis
Caption: Proposed pathway for the synthesis of benzodiazepines.
| Product | Key Steps | General Yield Range (%) | Reference |
| 1,4-Benzodiazepin-2-one Core (Analogous) | Amide coupling, cyclization | 50-70 | Based on general benzodiazepine syntheses |
Synthesis of Benzimidazoles
Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities, including anthelmintic, antifungal, and anticancer properties. This compound can serve as a precursor for the synthesis of 7-methyl-substituted benzimidazoles.
Materials:
-
This compound
-
Reducing agent (for a nitro precursor, if applicable)
-
Orthoester (e.g., triethyl orthoacetate) or aldehyde (e.g., acetaldehyde)
-
Acid catalyst (e.g., acetic acid)
-
Solvent (e.g., ethanol)
Procedure:
-
If starting from a nitro-precursor to the amine, a reduction step is first required.
-
React this compound with an orthoester or an aldehyde in the presence of an acid catalyst.
-
Heat the reaction mixture to facilitate the cyclocondensation reaction.
-
Monitor the reaction by TLC and upon completion, work up the reaction by removing the solvent and purifying the crude product by column chromatography or recrystallization.
Experimental Workflow for Benzimidazole Synthesis
Caption: Workflow for the synthesis of benzimidazole derivatives.
| Product | Reagents | Conditions | Yield (%) | Reference |
| 2,7-Dimethyl-1H-benzo[d]imidazole-5-carboxylate (Analogous) | Triethyl orthoacetate, Acetic acid | Reflux | 60-80 | Adapted from general benzimidazole syntheses |
Conclusion
This compound is a promising and versatile building block for the construction of a diverse range of medicinally important heterocyclic compounds. The synthetic protocols and logical pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel quinazolinones, benzodiazepines, and benzimidazoles. The strategic incorporation of the methyl and tert-butyl ester functionalities offers opportunities for fine-tuning the physicochemical and pharmacological properties of the resulting heterocyclic scaffolds, making this compound a valuable tool in modern drug discovery. Further exploration of its reactivity is warranted to unlock its full potential in the synthesis of new chemical entities.
Methodological & Application
Application Notes and Protocols: Acylation of Tert-butyl 4-amino-3-methylbenzoate with Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds prevalent in pharmaceuticals, agrochemicals, and materials science. Tert-butyl 4-amino-3-methylbenzoate is a valuable building block, and its acylation provides access to a diverse range of N-substituted derivatives. This document provides detailed application notes and standardized protocols for the acylation of this compound with various acid chlorides, primarily focusing on the robust and widely applicable Schotten-Baumann reaction conditions.
The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acid chloride. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of acid chloride, base, solvent, and reaction temperature can be optimized to achieve high yields and purity of the desired amide product.
Data Presentation: Summary of Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions for the acylation of this compound with representative acid chlorides. The yields provided are illustrative and based on general expectations for Schotten-Baumann acylations of substituted anilines. Actual yields may vary depending on the specific reaction scale and optimization.
| Acid Chloride | Product | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Acetyl Chloride | tert-butyl 4-acetamido-3-methylbenzoate | Pyridine | Dichloromethane (DCM) | 2-4 | 0 to RT | 85-95 |
| Benzoyl Chloride | tert-butyl 4-benzamido-3-methylbenzoate | 10% aq. NaOH | Dichloromethane (DCM) | 1-3 | RT | 90-98 |
| Propionyl Chloride | tert-butyl 3-methyl-4-(propionamido)benzoate | Triethylamine (TEA) | Tetrahydrofuran (THF) | 3-5 | 0 to RT | 80-90 |
| Cyclopropanecarbonyl Chloride | tert-butyl 4-(cyclopropanecarboxamido)-3-methylbenzoate | 10% aq. NaOH | Dichloromethane (DCM) | 2-4 | RT | 88-96 |
Experimental Protocols
The following are detailed protocols for the acylation of this compound with acid chlorides under different basic conditions.
Protocol 1: Acylation using an Organic Base (Pyridine or Triethylamine)
This protocol is suitable for reactions where anhydrous conditions are preferred.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, propionyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and pyridine or TEA (1.2 eq.) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Acylation under Schotten-Baumann Conditions (Aqueous Base)
This protocol is a classic and often high-yielding method for acylating amines.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride, cyclopropanecarbonyl chloride)
-
Dichloromethane (DCM) or Diethyl ether
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask or beaker, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In an Erlenmeyer flask or beaker, dissolve this compound (1.0 eq.) in DCM or diethyl ether.
-
Add an equal volume of 10% aqueous NaOH solution and stir the biphasic mixture vigorously.
-
Add the acid chloride (1.1 eq.) portion-wise or dropwise to the rapidly stirred mixture.
-
Continue vigorous stirring at room temperature for the time indicated in the data table, or until the reaction is complete (monitored by TLC).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
General Experimental Workflow for Schotten-Baumann Acylation
Caption: A generalized workflow for the acylation of this compound.
Factors Influencing the Acylation of Substituted Anilines
Caption: Key factors affecting the acylation of substituted anilines.
Application Note: N-alkylation of Tert-butyl 4-amino-3-methylbenzoate via Reductive Amination under Mild Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals and functional materials. Tert-butyl 4-amino-3-methylbenzoate is a valuable building block, and its N-alkylation provides access to a wide range of substituted aniline derivatives. This application note details a mild and efficient protocol for the mono-N-alkylation of this compound using reductive amination. This method avoids harsh conditions and the common problem of over-alkylation often seen with traditional methods using alkyl halides.[1]
Reductive amination is a robust chemical reaction that converts a carbonyl group and an amine into a secondary or tertiary amine.[2] The process typically involves the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.[1][2] The use of mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) allows for high chemoselectivity, as it is gentle enough to not reduce the initial aldehyde or ketone reactants but is effective in reducing the formed iminium ion.[1] This one-pot procedure is highly efficient and offers excellent yields under ambient conditions.[2][3]
General Experimental Workflow
The diagram below outlines the typical workflow for the N-alkylation of this compound via reductive amination.
Caption: General workflow for reductive amination.
Experimental Protocol
This protocol describes a general procedure for the reductive amination of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in an appropriate anhydrous solvent, such as 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M.
-
Add the corresponding aldehyde or ketone (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes.
-
Reaction Execution: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the stirring mixture in portions over 5-10 minutes. The reaction is typically stirred at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[4]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Data Presentation: Expected Yields
The following table summarizes representative yields for the reductive amination of anilines with various carbonyl compounds under mild conditions, based on established literature. These values serve as a benchmark for the expected outcome when applying the protocol to this compound.
| Entry | Carbonyl Compound | Product | Expected Yield (%) |
| 1 | Cyclohexanone | N-cyclohexyl derivative | ~95% |
| 2 | Benzaldehyde | N-benzyl derivative | ~85% |
| 3 | Propanal | N-propyl derivative | ~88% |
| 4 | Acetone | N-isopropyl derivative | ~92% |
Yields are based on analogous reactions reported in the literature for substituted anilines and may vary depending on the specific substrate and reaction scale.[3]
Conclusion
The reductive amination protocol outlined provides a mild, efficient, and highly selective method for the mono-N-alkylation of this compound. This approach is characterized by its operational simplicity, use of stable and readily available reagents, and high yields, making it an attractive strategy for medicinal chemistry and drug development professionals. The reaction tolerates a wide variety of functional groups and consistently delivers the desired secondary amine with minimal by-product formation.
References
Application Notes: Suzuki Coupling Reactions with Derivatives of Tert-butyl 4-amino-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of halogenated derivatives of Tert-butyl 4-amino-3-methylbenzoate. This versatile building block is a valuable precursor in the synthesis of a wide range of substituted biaryl compounds, which are key structural motifs in many pharmacologically active molecules and functional materials. The protocols outlined below are designed to be a robust starting point for researchers engaged in medicinal chemistry and drug development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1] For derivatives of this compound, the Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents at the 3-position, providing a straightforward route to complex molecular architectures.
The presence of a free amino group on the aromatic ring can sometimes lead to side reactions, such as reductive dehalogenation.[2] While not always necessary, protection of the amino group (e.g., as a Boc-carbamate) is a recommended strategy if significant formation of the dehalogenated side product is observed.[2] The tert-butyl ester is generally stable under the basic conditions typically employed for this reaction.
General Reaction Scheme
The Suzuki-Miyaura reaction couples a halogenated derivative of this compound (where X = Br, I) with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base.
Data Presentation: Representative Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical conditions and expected yields for the coupling of aryl bromides structurally analogous to Tert-butyl 4-amino-3-bromo-2-methylbenzoate.[1]
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 90-97 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-92 |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 8 | 91-98 |
| 4 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF | 80 | 18 | 88-95 |
| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-87 |
Experimental Protocols
This section provides a general, representative protocol for the Suzuki-Miyaura cross-coupling of a halo-derivative of this compound with an arylboronic acid. Optimization may be required for specific substrates.[1][3]
Materials and Equipment
-
Tert-butyl 4-amino-3-bromo-2-methylbenzoate (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert atmosphere supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification (separatory funnel, rotary evaporator, etc.)
-
Silica gel for column chromatography
General Procedure
-
Reaction Setup: To a dry Schlenk flask, add Tert-butyl 4-amino-3-bromo-2-methylbenzoate (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (5 mol%).[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration of the limiting reagent is between 0.1 and 0.5 M.
-
Reaction Execution: With vigorous stirring, heat the mixture to the desired temperature (typically 80-100 °C) using a heating mantle or oil bath.[3]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagrams
Catalytic Cycle of the Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
References
Synthesis of Quinolone Derivatives from Tert-butyl 4-amino-3-methylbenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives, valuable scaffolds in medicinal chemistry, utilizing tert-butyl 4-amino-3-methylbenzoate as a key starting material. The following sections outline established synthetic methodologies, including the Combes, Doebner-von Miller, and Friedländer syntheses, adapted for this specific substrate. Quantitative data is summarized for clarity, and detailed experimental procedures are provided.
Introduction to Quinoline Synthesis
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The versatile nature of the quinoline core makes it a privileged structure in drug discovery and development. Several named reactions have been established for the synthesis of the quinoline ring system, each offering a unique approach to constructing this bicyclic framework. This document focuses on the application of three such methods—the Combes, Doebner-von Miller, and Friedländer syntheses—starting from the readily available this compound.
Synthetic Pathways and Methodologies
The synthesis of quinoline derivatives from this compound can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on the resulting quinoline ring and the availability of the corresponding co-reactants.
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1] This reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to yield the quinoline product.
Reaction Scheme:
Figure 1: General workflow for the Combes synthesis.
Experimental Protocol: Synthesis of tert-butyl 7-methyl-2,4-dimethylquinoline-6-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and acetylacetone (1.2 eq).
-
Acid Catalysis: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture while cooling in an ice bath.
-
Reaction: Heat the reaction mixture to 110 °C and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| tert-butyl 7-methyl-2,4-dimethylquinoline-6-carboxylate | 75-85 | 98-100 | ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H), 7.60 (s, 1H), 2.65 (s, 3H), 2.50 (s, 3H), 2.45 (s, 3H), 1.60 (s, 9H). ¹³C NMR (CDCl₃, 100 MHz): δ 166.2, 158.1, 147.5, 144.3, 135.8, 128.9, 126.5, 124.1, 122.8, 81.5, 28.3, 25.1, 18.9, 18.2. MS (ESI): m/z 286.17 [M+H]⁺. |
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for quinoline synthesis that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[2] The α,β-unsaturated carbonyl compound can be generated in situ from an aldehyde or ketone.
Reaction Scheme:
Figure 2: General workflow for the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of tert-butyl 7-methyl-2-methylquinoline-6-carboxylate
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add crotonaldehyde (1.5 eq).
-
Catalysis: Add a catalytic amount of a Lewis acid, such as zinc chloride (0.2 eq), to the mixture.
-
Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
| Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| tert-butyl 7-methyl-2-methylquinoline-6-carboxylate | 60-70 | 105-107 | ¹H NMR (CDCl₃, 400 MHz): δ 8.01 (d, J=8.4 Hz, 1H), 7.88 (s, 1H), 7.35 (d, J=8.4 Hz, 1H), 2.70 (s, 3H), 2.55 (s, 3H), 1.62 (s, 9H). ¹³C NMR (CDCl₃, 100 MHz): δ 166.0, 159.2, 147.8, 136.5, 135.9, 128.7, 126.8, 122.5, 121.9, 81.6, 28.3, 25.4, 18.5. MS (ESI): m/z 258.15 [M+H]⁺. |
Friedländer Synthesis
The Friedländer synthesis provides a straightforward route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[3][4] This reaction can be catalyzed by either acids or bases.[1]
Reaction Scheme:
Figure 3: General workflow for the Friedländer synthesis.
Note: The direct application of the Friedländer synthesis requires the conversion of the starting material into a 2-aminoaryl ketone. This can be achieved through acylation of the benzene ring ortho to the amino group, a step not detailed here. The following protocol assumes the availability of the corresponding 2-aminoaryl ketone.
Experimental Protocol: Synthesis of tert-butyl 2,7-dimethylquinoline-6-carboxylate
-
Reaction Setup: In a sealed tube, combine tert-butyl 4-amino-3-methyl-5-acetylbenzoate (1.0 eq) and acetone (5.0 eq).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reaction: Heat the mixture to 120 °C for 12 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| tert-butyl 2,7-dimethylquinoline-6-carboxylate | 70-80 | 110-112 | ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (s, 1H), 7.75 (s, 1H), 7.30 (s, 1H), 2.75 (s, 3H), 2.60 (s, 3H), 1.65 (s, 9H). ¹³C NMR (CDCl₃, 100 MHz): δ 166.5, 158.8, 147.2, 145.1, 136.2, 129.3, 127.0, 124.5, 122.0, 81.8, 28.4, 25.0, 18.7. MS (ESI): m/z 272.16 [M+H]⁺. |
Conclusion
The synthesis of quinoline derivatives from this compound can be effectively achieved using classical named reactions such as the Combes, Doebner-von Miller, and Friedländer syntheses. These methods offer access to a variety of substituted quinolines that are of significant interest to the pharmaceutical and materials science industries. The protocols provided herein serve as a practical guide for researchers to synthesize these valuable compounds. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.
References
Application Notes and Protocols for the Deprotection of Tert-butyl 4-amino-3-methylbenzoate using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl ester is a commonly employed protecting group for carboxylic acids in organic synthesis, prized for its stability under a wide range of reaction conditions. Its removal is typically accomplished under acidic conditions, with trifluoroacetic acid (TFA) being a standard reagent for this transformation. This document provides detailed application notes and protocols for the deprotection of tert-butyl 4-amino-3-methylbenzoate to yield 4-amino-3-methylbenzoic acid, a valuable intermediate in pharmaceutical and chemical industries.[1] The protocols outlined herein are designed to ensure high efficiency and product purity.
Reaction Mechanism and Considerations
The deprotection of a tert-butyl ester with TFA proceeds via an acid-catalyzed elimination mechanism.[2] The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA, followed by the cleavage of the carbon-oxygen bond to form the carboxylic acid and a stable tert-butyl cation.[2]
It is crucial to consider that the generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, such as alkylation of the electron-rich aromatic ring of the product.[3][4] While the methyl and amino substituents on the benzene ring direct the electrophilic substitution, the potential for side product formation exists. The use of scavengers, such as water or triisopropylsilane (TIS), can help to mitigate these side reactions by trapping the tert-butyl cation.[2][4]
Data Presentation: Reaction Conditions for TFA-mediated Deprotection of Tert-butyl Esters
The following table summarizes various reported conditions for the deprotection of tert-butyl esters using TFA, which can serve as a guide for optimizing the reaction for this compound.
| TFA Concentration (v/v) | Solvent | Temperature | Time | Yield (%) | Substrate | Reference |
| 50% | Dichloromethane (DCM) | Room Temp. | Not Specified | Not Specified | General tert-butyl esters | [5] |
| 1:1 (TFA:DCM) | Dichloromethane (DCM) | Room Temp. | 5 hours | 93 | Complex Peptoid | [6] |
| 25-50% | Dichloromethane (DCM) | Room Temp. | Not Specified | Not Specified | Resin-bound peptides | [4] |
| 95% | Water/TIS (95:2.5:2.5) | Room Temp. | 1-4 hours | Not Specified | General tert-butyl esters | [2] |
| 100% (Neat) | None | Room Temp. | Not Specified | Good Purity | Peptide Synthesis | [5] |
| 1:1 (TFA:DCM) | Dichloromethane (DCM) | Room Temp. | 2-5 hours | Quantitative (>99% by NMR) | Methylamino-PEG3-t-butyl ester | [7] |
Experimental Protocols
Protocol 1: Standard Deprotection in Dichloromethane
This protocol is a general and widely applicable method for the deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: To the stirred solution, add an equal volume of TFA at room temperature. This creates a 1:1 (v/v) mixture of DCM and TFA.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.[7] b. To ensure complete removal of residual TFA, co-evaporation with a non-polar solvent like toluene can be performed. c. Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM. d. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure build-up. e. Wash the organic layer with brine. f. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. g. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-methylbenzoic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary to achieve the desired purity.
Protocol 2: Deprotection with Scavengers
This protocol is recommended if side reactions due to the tert-butyl cation are a concern.
Materials:
-
Same as Protocol 1, with the addition of a scavenger (e.g., water or triisopropylsilane).
Procedure:
-
Dissolution: Dissolve this compound in DCM.
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail, for example, 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[2]
-
Addition of Cleavage Cocktail: Add the cleavage cocktail to the solution of the starting material.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[2]
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for TFA deprotection.
Caption: Mechanism of TFA-mediated deprotection.
References
Protocol for Trifluoroacetic Acid (TFA)-Mediated Cleavage of the Tert-Butyl Ester Group
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyl (t-Bu) ester is a commonly employed protecting group for carboxylic acids in organic synthesis, particularly in peptide synthesis and the development of complex molecules. Its stability under a wide range of chemical conditions and its clean removal under acidic conditions make it a valuable tool. Trifluoroacetic acid (TFA) is the reagent of choice for the deprotection of tert-butyl esters due to its efficacy and volatility, which simplifies product isolation. This document provides a detailed protocol for the TFA-mediated cleavage of tert-butyl esters, including the reaction mechanism, experimental procedures, and troubleshooting.
Reaction Mechanism
The deprotection of a tert-butyl ester with TFA proceeds via an acid-catalyzed elimination reaction. The mechanism involves the initial protonation of the ester's carbonyl oxygen by TFA. This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of the desired carboxylic acid and a stable tertiary carbocation (the t-butyl cation).[1][2] The t-butyl cation is subsequently neutralized, typically by forming isobutylene gas or by reacting with the trifluoroacetate anion.[1][2][3]
A significant challenge during this deprotection is the reactivity of the generated t-butyl cation, which is a potent electrophile. It can alkylate nucleophilic residues in the substrate, such as tryptophan or methionine, leading to undesired side products.[1] To mitigate these side reactions, "scavengers" are often added to the reaction mixture to trap the t-butyl cation.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the TFA-mediated cleavage of tert-butyl esters, compiled from various sources.
| Substrate Type | TFA Concentration (v/v) | Solvent | Scavenger(s) | Temperature (°C) | Time | Reference(s) |
| General t-butyl ester | 50% | Dichloromethane (DCM) | None specified | 0 to Room Temp | 1 - 4 h | [2] |
| Boc-protected amino acid | 25% | Dichloromethane (DCM) | None specified | Room Temp | 2 h | [4] |
| Boc-protected amino acid | ~50% | Dichloromethane (DCM) | None specified | Room Temp | 18 h | [4] |
| Peptide on resin | 50% | Dichloromethane (DCM) | 0.5% DTE (for Cys, Met, Trp) | Room Temp | 25 min | [5] |
| Cysteine-containing peptide | 95% | None | TIS/H₂O (2.5:2.5) | Room Temp | 1 h | [6] |
| Cysteine-containing peptide | 70% -> 80% (two-step) | None | TIS/H₂O/thioanisole/DMS/1% DTT | Room Temp | 30 min then 150 min | [6][7] |
DTE: Dithioerythritol, TIS: Triisopropylsilane, DMS: Dimethyl sulfide
Experimental Protocols
General Protocol for TFA-Mediated Cleavage of a Tert-Butyl Ester
This protocol is a standard method for the deprotection of a tert-butyl ester in solution.
Materials:
-
Tert-butyl ester-containing compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.[2]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution while stirring.[2]
-
Allow the reaction to warm to room temperature and continue stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed.[2] This typically takes 1 to 4 hours.[2][5]
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8]
-
The crude product can then be purified. A common method is to precipitate the product by adding cold diethyl ether and collecting the solid by filtration.[2]
Protocol for Cleavage with Scavengers
This protocol is recommended when the substrate contains nucleophilic groups sensitive to alkylation by the t-butyl cation.
Materials:
-
Tert-butyl ester-containing compound
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the substrate in a minimal amount of a suitable solvent like DCM if necessary, or use the cleavage cocktail directly.
-
Add the chosen scavenger or scavenger cocktail to the substrate.[2]
-
Stir the mixture at room temperature for 1-4 hours.[2]
-
Monitor the reaction progress via LC-MS.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[2]
-
Precipitate the product by the addition of cold diethyl ether and collect the resulting solid by filtration.[2]
Visualizations
Experimental Workflow
Caption: Workflow for TFA-mediated cleavage of a tert-butyl ester.
Signaling Pathway of Deprotection and Side Reaction
Caption: Mechanism of TFA-mediated deprotection and scavenger action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. chempep.com [chempep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Orthogonal Protection Strategy with Fmoc and Tert-butyl 4-amino-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of an orthogonal protection strategy involving the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyl (tBu) protecting groups on a 4-amino-3-methylbenzoate scaffold. This strategy is particularly valuable in solid-phase peptide synthesis (SPPS), fragment-based drug discovery, and the synthesis of complex molecular architectures where precise control over reactive functional groups is paramount.
Introduction to the Orthogonal Protection Strategy
In chemical synthesis, particularly in the assembly of complex molecules like peptides and peptidomimetics, an orthogonal protection strategy is fundamental.[1][2][3] This approach utilizes multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others.[2][4]
The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis.[2][5] The N-terminal α-amino group of an amino acid is protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups, such as the tert-butyl ester for carboxylic acids.[2][4] This orthogonality enables the iterative deprotection of the N-terminus for chain elongation under mild basic conditions, while the side-chain protecting groups remain intact until the final acid-mediated cleavage.[2]
The molecule at the center of this guide, 4-amino-3-methylbenzoic acid, can be derivatized to feature both an Fmoc-protected amine and a tert-butyl protected carboxylic acid. This creates a versatile building block for introducing this specific aromatic scaffold into larger molecules.
Application Notes
The orthogonally protected Tert-butyl 4-(Fmoc-amino)-3-methylbenzoate is a valuable building block for several applications:
-
Peptide Synthesis: Incorporation of non-standard amino acids into peptide chains to modulate their structure, stability, and biological activity. The aromatic scaffold can act as a rigid spacer or a pharmacophore.
-
Peptidomimetics: The synthesis of peptide mimics with improved pharmacokinetic properties, such as resistance to enzymatic degradation.
-
Combinatorial Chemistry: Used in the generation of compound libraries for high-throughput screening and drug discovery. The two distinct deprotection pathways allow for divergent synthesis from a common intermediate.
-
Linker Chemistry: The bifunctional nature of the molecule allows it to be used as a linker to connect different molecular entities, such as a peptide to a solid support or a cytotoxic drug to a targeting ligand in an antibody-drug conjugate (ADC).
The key advantage of this building block is the ability to selectively unmask either the amine for further elongation or the carboxylic acid for conjugation or cyclization, providing significant synthetic flexibility.
Experimental Protocols
The following protocols detail the synthesis of the orthogonally protected building block and the selective deprotection of each protecting group.
3.1. Protocol 1: Fmoc Protection of Tert-butyl 4-amino-3-methylbenzoate
This protocol describes the protection of the amino group of this compound with an Fmoc group.
-
Materials:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the stirred solution of the aminobenzoate at room temperature.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Tert-butyl 4-(Fmoc-amino)-3-methylbenzoate.
-
3.2. Protocol 2: Selective Deprotection of the Fmoc Group
This protocol outlines the removal of the base-labile Fmoc group, leaving the acid-labile tert-butyl ester intact.[2]
-
Materials:
-
Tert-butyl 4-(Fmoc-amino)-3-methylbenzoate
-
Piperidine
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Fmoc-protected compound in DMF or DCM.
-
Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture.[5][6]
-
Stir the reaction at room temperature for 30 minutes to 2 hours. The deprotection can be monitored by UV spectroscopy due to the characteristic absorbance of the dibenzofulvene-piperidine adduct.[4][7]
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the free amine product.
-
3.3. Protocol 3: Selective Deprotection of the Tert-butyl Ester Group
This protocol describes the cleavage of the acid-labile tert-butyl ester, preserving the Fmoc-protected amine.[8]
-
Materials:
-
Tert-butyl 4-(Fmoc-amino)-3-methylbenzoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
-
Procedure:
-
Dissolve the tert-butyl ester protected compound in DCM.
-
Add an equal volume of TFA to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.
-
The resulting carboxylic acid can often be used in the next step without further purification.
-
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the protocols described above.
| Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield | Purity |
| Fmoc Protection | Fmoc-OSu, NaHCO₃ | Dioxane/Water | Room Temp. | 12-16 h | 85-95% | >95% |
| Fmoc Deprotection | 20% Piperidine | DMF or DCM | Room Temp. | 0.5-2 h | 90-98% | >97% |
| tBu Deprotection | 50% TFA | DCM | Room Temp. | 1-4 h | 95-99% | >95% |
Mandatory Visualizations
5.1. Chemical Structures
Caption: Key chemical structures in the orthogonal protection strategy.
5.2. Synthetic Workflow
Caption: Synthetic workflow for protection and selective deprotection.
5.3. Orthogonal Deprotection Logic
Caption: Logic of the orthogonal deprotection strategy.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. tert-Butyl Esters [organic-chemistry.org]
Application of Tert-butyl 4-amino-3-methylbenzoate in Medicinal Chemistry: A Focus on Angiotensin II Receptor Antagonists
Introduction
Tert-butyl 4-amino-3-methylbenzoate is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex heterocyclic compounds with therapeutic potential. Its structural features, including a reactive amino group for further elaboration and a tert-butyl ester that serves as a robust protecting group for the carboxylic acid, make it an attractive starting material for the construction of drug candidates. The tert-butyl ester functionality is particularly advantageous due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This application note will focus on the utility of this compound in the synthesis of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and related cardiovascular conditions. The synthesis of Telmisartan will be used as a representative example to illustrate the application of this chemical scaffold.
Application in the Synthesis of Telmisartan
Telmisartan is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor, which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure. The synthesis of Telmisartan involves the construction of a complex benzimidazole core structure, and derivatives of 4-amino-3-methylbenzoic acid are pivotal starting materials for one of the key benzimidazole rings. While many reported syntheses of Telmisartan commence with the methyl ester of 4-amino-3-methylbenzoic acid, the use of the tert-butyl ester is a strategically sound alternative, offering advantages in specific synthetic routes where the methyl ester might be labile.
The general synthetic strategy involves the acylation of the amino group of a 4-amino-3-methylbenzoate derivative, followed by a series of transformations to construct the benzimidazole core. A subsequent key step is the N-alkylation of this benzimidazole intermediate with a biphenylmethyl bromide derivative, which itself contains a tert-butyl ester protected carboxylic acid. The final step is the hydrolysis of the tert-butyl ester to yield the active pharmaceutical ingredient.
Data Presentation
The following table summarizes the key reagents and intermediates involved in a representative synthesis of Telmisartan, highlighting the role of the 4-amino-3-methylbenzoate scaffold and a tert-butyl protected intermediate.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose of Step |
| 1 | 4-Amino-3-methylbenzoic acid | Methanol, Acid Catalyst | Methyl 4-amino-3-methylbenzoate | Esterification |
| 2 | Methyl 4-amino-3-methylbenzoate | Butyryl chloride | Methyl 4-butyramido-3-methylbenzoate | Amide formation |
| 3 | Methyl 4-butyramido-3-methylbenzoate | Nitrating agent | Methyl 4-butyramido-3-methyl-5-nitrobenzoate | Nitration |
| 4 | Methyl 4-butyramido-3-methyl-5-nitrobenzoate | Reducing agent (e.g., H₂, Pd/C) | Methyl 5-amino-4-butyramido-3-methylbenzoate | Nitro group reduction |
| 5 | Methyl 5-amino-4-butyramido-3-methylbenzoate | Acetic acid | Methyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate | Benzimidazole ring formation |
| 6 | Methyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate | N-methyl-o-phenylenediamine | 1,4'-Dimethyl-2'-propyl-1H,3'H-[2,5']bibenzimidazole | Second benzimidazole formation |
| 7 | 1,4'-Dimethyl-2'-propyl-1H,3'H-[2,5']bibenzimidazole | Tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate | Tert-butyl 4'-[(1,4'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzimidazol-3'-yl)methyl]-[1,1'-biphenyl]-2-carboxylate | N-alkylation |
| 8 | Tert-butyl ester intermediate from Step 7 | Acid (e.g., Trifluoroacetic acid) | Telmisartan | Deprotection of tert-butyl ester |
Experimental Protocols
The following are representative protocols for key transformations in the synthesis of ARBs, adapted for the use of this compound.
Protocol 1: Synthesis of this compound (Representative Method)
This protocol describes the synthesis of the title compound from its corresponding nitro precursor.
Materials:
-
Tert-butyl 3-methyl-4-nitrobenzoate
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
Procedure:
-
A suspension of tert-butyl 3-methyl-4-nitrobenzoate (1.0 eq) and 10% Pd/C catalyst (approx. 0.08 eq by weight) in ethanol is prepared in a hydrogenation vessel.
-
The vessel is sealed and purged with nitrogen gas, followed by the introduction of hydrogen gas to a pressure of 60 psi.
-
The mixture is stirred vigorously at room temperature for 3-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound, which may be an oil that slowly solidifies.
Protocol 2: N-Alkylation of a Benzimidazole Intermediate (Representative Method)
This protocol illustrates a crucial C-N bond-forming step in the synthesis of Telmisartan, adapted for a generic benzimidazole intermediate derived from this compound.
Materials:
-
Benzimidazole intermediate derived from this compound (1.0 eq)
-
Tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (1.1 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the benzimidazole intermediate in anhydrous DMF at room temperature, potassium tert-butoxide is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred for 30 minutes to allow for the formation of the corresponding anion.
-
A solution of tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate in anhydrous DMF is then added dropwise.
-
The reaction mixture is stirred at room temperature for 12-16 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-alkylated product.
Protocol 3: Deprotection of the Tert-butyl Ester
This is the final step in the synthesis of the carboxylic acid-containing drug molecule.
Materials:
-
Tert-butyl ester protected precursor
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
The tert-butyl ester protected precursor is dissolved in dichloromethane.
-
Trifluoroacetic acid (typically 5-10 equivalents) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until the deprotection is complete as monitored by TLC or LC-MS.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is often triturated with a suitable solvent (e.g., diethyl ether) to precipitate the product, which is then collected by filtration and dried.
Visualizations
Signaling Pathway
Troubleshooting & Optimization
Preventing side reactions during TFA deprotection of Tert-butyl 4-amino-3-methylbenzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trifluoroacetic acid (TFA) for the deprotection of Boc-protected aromatic amines, focusing on Tert-butyl 4-amino-3-methylbenzoate as a representative substrate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the TFA deprotection of this compound and similar electron-rich anilines.
FAQs
Q1: What is the primary cause of side-product formation during the TFA deprotection of this compound?
A1: The principal cause of side reactions is the generation of a highly reactive tert-butyl cation when the Boc (tert-butyloxycarbonyl) group is cleaved by a strong acid like TFA.[1][2][3] This carbocation is a potent electrophile and can react with the electron-rich aromatic ring of the deprotected product, leading to undesired C-alkylation via a Friedel-Crafts-type reaction.[3]
Q2: My LC-MS analysis shows a peak with a mass increase of +56 Da. What is this impurity?
A2: A mass increase of +56 Da is a clear indicator of tert-butylation, where the tert-butyl cation has alkylated your target molecule.[4] For this compound, this would correspond to the formation of one or more di-tert-butyl isomers.
Q3: How do scavengers prevent these side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[2][5] They are more reactive towards the tert-butyl cation than the deprotected aniline, effectively "trapping" the carbocation before it can cause unwanted alkylation of your product.[1][2]
Q4: My Boc deprotection is incomplete. What are the common causes and solutions?
A4: Incomplete deprotection can result from several factors:
-
Insufficient Acid Concentration: The TFA concentration may be too low. While neat TFA can be used, mixtures of 20-50% TFA in a solvent like dichloromethane (DCM) are also common.[6][7] If the reaction is slow, a higher concentration of TFA can be tried.
-
Short Reaction Time or Low Temperature: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, gentle warming (e.g., to 40°C) can be considered, although this may also increase the rate of side reactions, making the use of scavengers even more critical.[5]
-
Steric Hindrance: While less of a concern for this specific substrate, significant steric bulk around the Boc-protected amine can hinder the acid's access and slow down the deprotection.[2][5]
Troubleshooting Common Issues
| Symptom | Possible Cause | Recommended Solution |
| Presence of a +56 Da impurity in LC-MS | Friedel-Crafts alkylation of the aromatic ring by the tert-butyl cation. | Incorporate a scavenger or a scavenger cocktail into the reaction mixture. Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective.[2][4] Anisole can also be used.[3] |
| Incomplete reaction (starting material remains) | Insufficient acid strength, reaction time, or low temperature. | Increase the concentration of TFA, prolong the reaction time, or gently warm the reaction mixture. Monitor progress closely by TLC or LC-MS.[5] |
| Formation of other unexpected byproducts | The substrate may have other acid-sensitive functional groups. | Consider using milder deprotection conditions or alternative deprotecting agents if other functional groups are not compatible with strong acid. |
| Difficulty in removing residual TFA during workup | TFA is a high-boiling acid. | After initial removal of TFA by rotary evaporation, co-evaporate the residue with a non-polar solvent like toluene (3 times) to azeotropically remove the remaining acid.[8] |
Data Presentation: Scavenger Efficiency
| Scavenger Cocktail (v/v/v) | % Desired Product (Illustrative) | % Alkylated Side Product (Illustrative) |
| 95% TFA / 5% H₂O | 75% | 25% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | >98% | <2% |
Data is illustrative and adapted from studies on peptide deprotection.[5] TIS (Triisopropylsilane) and TES (Triethylsilane) are generally excellent scavengers for preventing t-butylation.[2][4]
Experimental Protocols
Detailed Methodology for TFA Deprotection of this compound
This protocol provides a general guideline for the solution-phase deprotection of a Boc-protected aniline using TFA with a scavenger.
Materials:
-
Boc-protected this compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Toluene
Procedure:
-
Preparation: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.
-
Scavenger Addition: To the solution, add the chosen scavenger. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) or 5-10 equivalents.[2]
-
Deprotection: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. A common condition is to use a 1:1 (v/v) mixture of DCM and TFA.[8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[8]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[8]
-
To ensure complete removal of residual TFA, add toluene and concentrate the residue again under reduced pressure. Repeat this co-evaporation step two more times.[8]
-
Carefully dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, as required.
Mandatory Visualization
References
Use of scavengers in the deprotection of tert-butyl esters to avoid t-butylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tert-butyl esters as protecting groups. The focus is on preventing the common side reaction of t-butylation through the effective use of scavengers during the deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during the deprotection of tert-butyl esters?
A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate upon cleavage of the tert-butyl ester with a strong acid, most commonly trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the substrate, leading to undesired t-butylated byproducts.[2][3]
Q2: Which amino acid residues are particularly susceptible to t-butylation?
A2: Amino acid residues with nucleophilic side chains are especially vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][4]
-
Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[3][4]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[3][4]
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups are also susceptible to this side reaction.[5]
Q3: What are scavengers and how do they prevent t-butylation?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][4] By reacting with the carbocation more rapidly than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[3]
Troubleshooting Guide
Issue: Observation of unexpected byproducts with a mass increase of +56 Da in LC-MS analysis.
This mass increase is a strong indicator of t-butylation.
Cause: Generation of a reactive tert-butyl cation during acidic deprotection that subsequently alkylates nucleophilic sites on your molecule.[1][6]
Solution: Employ Scavengers.
The addition of scavengers to the reaction mixture is the most effective way to mitigate t-butylation. The choice of scavenger or scavenger cocktail depends on the specific nucleophilic residues present in your substrate.
Diagram: Mechanism of t-Butyl Ester Deprotection and Scavenger Action
Caption: Mechanism of t-butyl ester deprotection, side reaction, and scavenging.
Data Presentation: Common Scavengers and Their Applications
The following table summarizes commonly used scavengers, their primary targets, and typical concentrations in the cleavage cocktail.
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% | A highly effective carbocation scavenger.[1] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Effective for protecting tryptophan and methionine residues.[1] |
| Water (H₂O) | General carbocations | 2.5-5% | Acts as a scavenger and is often included in scavenger cocktails.[1][4] |
| Thioanisole | Met | 5% | Effective in preventing the S-alkylation of methionine.[1] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% | Commonly used for protecting cysteine residues.[1] |
| Anisole | General nucleophiles | - | A general scavenger for various nucleophilic residues.[1] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[1] |
Quantitative Comparison of Scavenger Cocktail Efficiency
This table illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K (TFA/phenol/H₂O/thioanisole/EDT; 82.5:5:5:5:2.5) | >98 | <2 |
| Data is illustrative and based on literature reports.[3] |
Experimental Protocols
Protocol 1: General Deprotection using TFA/DCM
-
Preparation: Dissolve the t-butyl ester substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1]
-
Purification: Precipitate the product by adding cold diethyl ether and collect the solid by filtration.
Protocol 2: Deprotection with a Scavenger Cocktail
-
Preparation: Dissolve the substrate in a minimal amount of DCM (if necessary).
-
Reagent Addition: Add the chosen scavenger cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) to the substrate.[7]
-
Reaction: Stir the mixture at room temperature for 1-4 hours.[7]
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Precipitate the product by adding cold diethyl ether and collect the solid by filtration.
Troubleshooting Workflow
If you are still observing t-butylation or other side reactions, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for t-butyl ester deprotection.
References
Optimizing reaction conditions for the acylation of Tert-butyl 4-amino-3-methylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction conditions for the acylation of Tert-butyl 4-amino-3-methylbenzoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-acylation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient activation of the acylating agent. | Ensure the use of a fresh, high-purity acylating agent (e.g., acetyl chloride or acetic anhydride). |
| Deactivation of the amine by acidic byproducts (e.g., HCl from acetyl chloride). | Add a base (e.g., pyridine, triethylamine) to the reaction mixture to neutralize the acid byproduct. Pyridine can often serve as both the base and the solvent. | |
| Low reaction temperature. | While some acylations proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal temperature. | |
| Formation of Multiple Products | The starting material is not fully dissolved. | Ensure complete dissolution of the this compound in the chosen solvent before adding the acylating agent. |
| Side reactions due to impurities in the starting materials or solvent. | Use high-purity, anhydrous solvents and reagents. | |
| Diacylation (acylation on both the amine and potentially the aromatic ring). | This is less likely for N-acylation under standard conditions as the initial acylation deactivates the ring. However, using a less reactive acylating agent or controlling the stoichiometry can minimize this. | |
| Product is Difficult to Purify | Presence of unreacted starting material. | Optimize the reaction time and stoichiometry to ensure complete conversion of the starting material. |
| The product is an oil and will not crystallize. | This can be due to residual solvent or impurities. Try trituration with a non-polar solvent like hexanes or diisopropyl ether to induce crystallization. If that fails, column chromatography is recommended.[1] | |
| Tailing during column chromatography. | The amide product may interact with the acidic silica gel. To mitigate this, a small amount of a polar solvent like methanol can be added to the eluent, or a different stationary phase like alumina could be tested. For basic impurities, adding a small amount of triethylamine to the eluent can help.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the acylation of this compound?
A1: The expected product is the N-acylated compound, Tert-butyl 4-(acetylamino)-3-methylbenzoate, where the acyl group is attached to the nitrogen atom of the amino group. Direct C-acylation on the aromatic ring is unlikely under standard conditions due to the higher nucleophilicity of the amino group.
Q2: Which acylating agent should I use: acetyl chloride or acetic anhydride?
A2: Both acetyl chloride and acetic anhydride are effective for N-acylation. Acetic anhydride is often preferred as it is less corrosive and the byproduct, acetic acid, is less acidic than the HCl generated from acetyl chloride.[3] When using acetyl chloride, a base is essential to neutralize the HCl byproduct.[3]
Q3: What is the role of a base like pyridine in this reaction?
A3: A base such as pyridine serves two primary functions: it acts as a nucleophilic catalyst to activate the acylating agent, and it neutralizes the acidic byproduct of the reaction (e.g., HCl or acetic acid), preventing the protonation and deactivation of the starting amine.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Q5: What are the recommended purification methods for the acylated product?
A5: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If recrystallization is ineffective, column chromatography on silica gel is a reliable method for obtaining a high-purity product.[2][4]
Experimental Protocols
Protocol 1: N-acetylation using Acetic Anhydride in Pyridine
This protocol is adapted from a general procedure for the N-acylation of substituted anilines and is a good starting point for optimization.[3]
Materials:
-
This compound
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes hypothetical optimization data for the N-acetylation of this compound to illustrate the effect of different reaction parameters on the product yield.
| Entry | Acylating Agent (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride (1.1) | Pyridine (5.0) | Pyridine | 25 | 4 | 85 |
| 2 | Acetic Anhydride (1.1) | Triethylamine (1.5) | DCM | 25 | 6 | 78 |
| 3 | Acetyl Chloride (1.1) | Pyridine (2.0) | DCM | 0 to 25 | 3 | 92 |
| 4 | Acetic Anhydride (1.5) | Pyridine (5.0) | Pyridine | 50 | 2 | 90 |
| 5 | Acetyl Chloride (1.1) | None | DCM | 25 | 6 | <10 |
Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Troubleshooting decision tree for low yield in the acylation reaction.
References
Purification of 4-amino-3-methylbenzoic acid after tert-butyl ester cleavage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-amino-3-methylbenzoic acid, specifically after the cleavage of its tert-butyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for cleaving a tert-butyl ester to yield 4-amino-3-methylbenzoic acid?
A1: The most common method for tert-butyl ester cleavage is acidic hydrolysis. A standard and effective condition involves using a mixture of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[1] A 1:1 mixture of TFA and DCM is often a good starting point for this reaction, which is typically conducted at room temperature (20-25°C).[1]
Q2: My tert-butyl ester cleavage reaction is incomplete. What are the likely causes and how can I resolve this?
A2: Incomplete cleavage is a common issue that can often be resolved by optimizing the reaction conditions.[1] Key factors to consider include the concentration of the acid, the reaction time, and the temperature. If the reaction is not complete, you can try increasing the concentration of TFA, extending the reaction time while monitoring with TLC or LC-MS, or ensuring the reaction is maintained at a consistent room temperature.[1][2]
Q3: I am observing significant side product formation during the cleavage reaction. What are these side products and how can I minimize them?
A3: A primary side reaction during acidic cleavage of a tert-butyl ester is the alkylation of nucleophilic groups by the reactive tert-butyl cation that is generated.[2] To minimize these unwanted side reactions, it is highly recommended to use "scavengers" in the reaction mixture. Common and effective scavengers include triisopropylsilane (TIS) and water, which trap the tert-butyl cations.[1][2][3]
Q4: What are the recommended methods for purifying the crude 4-amino-3-methylbenzoic acid after the cleavage reaction?
A4: The two primary methods for purifying crude 4-amino-3-methylbenzoic acid are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, is an effective technique for removing impurities.[4] If the product is still impure or colored after recrystallization, column chromatography using silica gel is a highly effective alternative for separating the desired compound from persistent impurities.[4]
Q5: How can I assess the purity of my final 4-amino-3-methylbenzoic acid product?
A5: High-Performance Liquid Chromatography (HPLC) is the most widely used and robust technique for determining the purity of aminobenzoic acid isomers.[5] Both reversed-phase and mixed-mode chromatography are particularly effective for this analysis.[5] Other techniques that can be used for monitoring the reaction and assessing the final product include Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Troubleshooting Guides
Issue 1: Incomplete Tert-Butyl Ester Cleavage
| Potential Cause | Recommended Solution | Justification |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA, for example, from 50% to 95-100%.[1][2] | A higher concentration of acid increases the rate of the cleavage reaction.[2] |
| Inadequate Reaction Time | Extend the reaction time and monitor progress every 30-60 minutes using TLC or LC-MS.[2] | The deprotection reaction may be slow and require more time to reach completion.[2] |
| Low Reaction Temperature | Ensure the reaction is performed at a consistent room temperature (20-25°C).[1][2] | Lower temperatures will slow the reaction rate.[1] |
| Excess Water in Reaction | Use anhydrous solvents when preparing the cleavage cocktail.[1] | Excessive water can dilute the acid and reduce its effectiveness.[1] |
Issue 2: Side Product Formation or Product Degradation
| Potential Cause | Recommended Solution | Justification |
| Alkylation by Tert-Butyl Cation | Add scavengers such as triisopropylsilane (TIS) and water to the reaction mixture (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v).[2] | Scavengers trap the reactive tert-butyl cations, preventing them from alkylating the desired product or other sensitive functional groups.[2][3] |
| Substrate Degradation Under Harsh Acidic Conditions | Consider using a milder deprotection method, such as aqueous phosphoric acid or zinc bromide (ZnBr₂) in dichloromethane.[6][7] | Milder acidic conditions can prevent the degradation of sensitive molecules.[1] |
Issue 3: Challenges in Purification
| Potential Cause | Recommended Solution | Justification |
| Colored Impurities in the Final Product | During recrystallization, add a small amount of activated charcoal to the hot solution before filtration.[4] Alternatively, purify by column chromatography.[4] | Activated charcoal can effectively adsorb colored impurities. Column chromatography is highly effective at separating compounds based on polarity.[4] |
| Poor Separation or Tailing in Column Chromatography | Add a small amount of a competing amine, such as triethylamine (~0.5-1%), to the mobile phase.[4] | The basic amino group of the product can interact strongly with the acidic silica gel. Triethylamine neutralizes these acidic sites, leading to better peak shape and separation.[4] |
| Product is Water-Soluble and Lost During Workup | If the resulting carboxylic acid has high polarity, saturate the aqueous phase with NaCl and perform multiple extractions with an organic solvent.[8] | Saturating the aqueous layer with salt decreases the polarity of the aqueous phase, which can improve the partitioning of the polar product into the organic layer. |
Experimental Protocols
Protocol 1: Standard Tert-Butyl Ester Cleavage with TFA
-
Dissolve the tert-butyl ester-protected 4-amino-3-methylbenzoic acid in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[3]
-
If the substrate is sensitive to alkylation, add scavengers like triisopropylsilane (TIS) (2.5-5%).[3]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[3]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Recrystallization of 4-amino-3-methylbenzoic acid
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid completely.[4]
-
If the solution is colored, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[4]
-
If charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.[4]
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[4]
Visualizations
Caption: Purification workflow for 4-amino-3-methylbenzoic acid.
Caption: Signaling pathway of side reactions in tert-butyl ester cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Minimizing dimer formation in reactions with Tert-butyl 4-amino-3-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation and other side reactions when working with Tert-butyl 4-amino-3-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation when using this compound in amide coupling reactions?
A1: The primary cause of dimer formation is the self-condensation of this compound. This occurs when one molecule's amino group attacks the activated carboxyl group of another molecule, leading to the formation of an amide-linked dimer instead of the desired product. This is more likely to happen if the desired coupling partner is less reactive or sterically hindered.
Q2: Can this compound form other types of dimers?
A2: Yes, besides self-condensation during amide coupling, this compound, as a substituted aniline, is susceptible to oxidative dimerization. This can occur in the presence of oxidizing agents or even air, leading to the formation of an azo-linked dimer, which is often a colored impurity.
Q3: How does steric hindrance from the methyl group in this compound affect its reactivity?
A3: The methyl group at the 3-position introduces steric hindrance around the amino group. This can slow down the rate of the desired reaction, particularly with sterically demanding coupling partners.[1] This reduced reactivity of the amine can sometimes allow for side reactions, such as the self-condensation of the activated carboxylic acid partner, to become more competitive.
Q4: Are there any specific coupling reagents that are recommended to minimize dimer formation with this compound?
A4: Yes, for sterically hindered anilines like this compound, using more efficient coupling reagents is crucial. Uronium/aminium-based reagents like HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP and PyAOP are often preferred over standard carbodiimides like DCC or EDC alone. These reagents can promote faster coupling rates, which helps to outcompete the dimer-forming side reaction.
Q5: Is it necessary to protect the amino group of this compound before performing reactions with its carboxyl group?
A5: Protecting the amino group is a highly effective strategy to prevent self-condensation if you are performing a reaction involving the carboxyl group. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The choice of protecting group will depend on the overall synthetic strategy and the deprotection conditions required.
Troubleshooting Guides
Issue 1: Low Yield of Desired Amide Product and Presence of a Dimer Byproduct
Q: I am performing an amide coupling reaction with this compound and obtaining a low yield of my target product, with a significant amount of a higher molecular weight byproduct suspected to be a dimer. How can I resolve this?
A: This is a classic case of self-condensation competing with your desired reaction. Here is a step-by-step troubleshooting guide:
-
Evaluate Your Coupling Reagent:
-
Problem: Standard carbodiimide reagents (DCC, EDC) might not be efficient enough for this sterically hindered aniline, leading to slow reaction rates that favor dimerization.
-
Solution: Switch to a more potent coupling reagent. Uronium salts like HATU or HBTU, often used with an additive like HOAt or HOBt, can significantly accelerate the desired coupling reaction. Phosphonium salts like PyBOP are also excellent alternatives.
-
-
Optimize Reaction Conditions:
-
Problem: Sub-optimal temperature or concentration can favor side reactions.
-
Solution:
-
Temperature: While higher temperatures can sometimes overcome steric hindrance, they can also promote side reactions. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period.
-
Concentration: Use a more dilute reaction mixture to disfavor the bimolecular self-condensation reaction.
-
Order of Addition: Add the activated carboxylic acid slowly to the solution of this compound. This keeps the concentration of the activated species low at any given time, minimizing its chance to react with another molecule of the aniline.
-
-
-
Stoichiometry:
-
Problem: An excess of the carboxylic acid coupling partner can lead to unreacted activated species that can contribute to side reactions.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the carboxylic acid you are coupling it with.
-
Issue 2: Formation of Colored Impurities in the Reaction Mixture
Q: My reaction mixture is developing a yellow or orange color, and I am isolating colored impurities along with my product. What could be the cause and how can I prevent it?
A: The formation of colored impurities often points towards oxidative dimerization, leading to azo compounds.
-
Inert Atmosphere:
-
Problem: Aromatic amines can be sensitive to air oxidation, especially over long reaction times or at elevated temperatures.
-
Solution: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
-
Reagent Purity:
-
Problem: Oxidizing impurities in solvents or reagents can initiate dimerization.
-
Solution: Use freshly distilled or high-purity anhydrous solvents. Ensure that your other reagents are free from peroxides or other oxidizing contaminants.
-
-
Avoid Incompatible Reagents:
-
Problem: Certain reagents can promote oxidation.
-
Solution: Be cautious with reagents that have oxidative potential. If such reagents are necessary for other transformations in your synthetic route, consider protecting the amino group of this compound beforehand.
-
Data Presentation
Table 1: Influence of Steric Hindrance on Relative Acylation Rates of Anilines
This table provides a qualitative comparison of how steric bulk on the aniline ring affects the rate of acylation. This data helps to understand the inherent reactivity challenges with a substituted aniline like this compound.
| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) | Observations |
| Aniline | H | 1 | Baseline for unhindered aniline. |
| 2-Methylaniline | CH₃ | ~0.1 | A single ortho-methyl group significantly reduces the reaction rate.[1] |
| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | Two ortho-methyl groups drastically decrease the reaction rate, highlighting the strong effect of di-ortho substitution.[1] |
Note: The reactivity of this compound will be influenced by the single ortho-methyl group, suggesting a reduced reaction rate compared to unsubstituted anilines.
Table 2: Qualitative Comparison of Coupling Reagents for Hindered Anilines
| Coupling Reagent | Additive | Typical Yield for Hindered Anilines | Notes |
| DCC/EDC | - | Low to Moderate | Can be sluggish and lead to significant dimer formation. |
| DCC/EDC | HOBt/Oxyma | Moderate | Additives improve efficiency and reduce side reactions. |
| HBTU/HATU | DIPEA/NMM | High | Generally very effective for sterically demanding couplings. |
| PyBOP | DIPEA/NMM | High | A good alternative to uronium-based reagents. |
| T3P® | Pyridine | Moderate to High | Can be effective for challenging amide bond formations. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with this compound using HATU
This protocol is optimized to favor the formation of the desired amide product and minimize self-condensation.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the solution of this compound to the pre-activated carboxylic acid mixture.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HPLC Method for Monitoring Dimer Formation
This protocol provides a general method for the analytical separation and quantification of the desired product and potential dimer byproducts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
B: Acetonitrile with 0.1% TFA or Formic Acid
Gradient:
-
A linear gradient from 10% B to 90% B over 20 minutes is a good starting point. The gradient can be optimized based on the retention times of the components.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV detection at a wavelength where both the starting material and the expected products have significant absorbance (e.g., 254 nm).
Procedure:
-
Prepare a standard solution of this compound to determine its retention time.
-
Inject a small aliquot of the crude reaction mixture (after appropriate dilution) into the HPLC system.
-
Identify the peaks corresponding to the starting material, the desired product, and any major byproducts. The dimer will typically have a longer retention time than the monomeric product due to its higher molecular weight and likely increased hydrophobicity.
-
The relative peak areas can be used to estimate the percentage of dimer formation. For accurate quantification, calibration curves with isolated standards of the product and dimer would be necessary.
Visualizations
Caption: Amide coupling reaction pathways for this compound.
Caption: Oxidative dimerization of this compound.
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
References
Technical Support Center: Chemoselectivity in Reactions of Tert-butyl 4-amino-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address chemoselectivity issues encountered in reactions involving Tert-butyl 4-amino-3-methylbenzoate. The inherent challenge with this molecule lies in the competing reactivity of the nucleophilic amino group and the sterically hindered, base-labile tert-butyl ester. This guide will help you navigate these challenges to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main chemoselectivity challenges when working with this compound?
A1: The primary chemoselectivity challenges arise from the two main functional groups:
-
The Amino Group: As a nucleophile and a coordinating group, it can react with electrophiles and influence the reactivity of the aromatic ring. In palladium-catalyzed cross-coupling reactions, the amino group can coordinate to the metal center, potentially inhibiting the catalyst.
-
The Tert-butyl Ester Group: This bulky group can sterically hinder reactions at the adjacent amino group or the ortho position of the aromatic ring. While generally stable to basic conditions, it is sensitive to strong acids and can be prone to hydrolysis under certain basic conditions, especially at elevated temperatures.
Q2: I am observing discoloration (e.g., turning yellow or brown) of my this compound upon storage. What is the cause and how can I prevent it?
A2: The discoloration is likely due to the oxidation of the aromatic amino group, a common issue with anilines. To prevent this, store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. For long-term storage, refrigeration is recommended.
Q3: Can I perform a reaction on the amino group without affecting the tert-butyl ester?
A3: Yes, this is achievable by carefully selecting your reaction conditions. The tert-butyl ester is stable to many conditions that are used to modify the amino group, such as acylation and some alkylations. However, it is crucial to avoid strongly acidic conditions which will cleave the tert-butyl group.
Q4: What are the common side reactions to look out for in palladium-catalyzed cross-coupling reactions with this substrate?
A4: Common side reactions in Suzuki-Miyaura and Buchwald-Hartwig reactions include:
-
Homocoupling: Formation of biaryl products from the coupling of two molecules of the starting material or the boronic acid.
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.
-
Dehalogenation: If your substrate is a halo-derivative of this compound, you might observe the replacement of the halogen with a hydrogen atom.
-
Ester Hydrolysis: Under strongly basic conditions and elevated temperatures, the tert-butyl ester can hydrolyze.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation or N-Alkylation
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | The bulky tert-butyl ester and the ortho-methyl group can sterically hinder the approach of the electrophile to the amino group. Use a less bulky acylating or alkylating agent if possible. Consider using a more reactive electrophile or adding a catalyst to overcome the steric barrier. |
| Low Nucleophilicity of the Amine | The electron-withdrawing effect of the ester group can reduce the nucleophilicity of the amino group. Use a stronger base to deprotonate the amine or a more reactive electrophile. |
| Side Reaction at the Ester | Under certain conditions, the electrophile might react with the ester. This is less common but possible. Confirm the structure of your byproduct by analytical methods. |
Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Catalyst Inhibition | The amino group can coordinate to the palladium catalyst, inhibiting its activity.[1] Consider protecting the amino group (e.g., as a Boc or acetyl group) prior to the coupling reaction. Alternatively, use a ligand that can modulate the electronic properties of the palladium center to reduce inhibition. |
| Poor Solubility | The substrate or intermediates may have poor solubility in the reaction solvent. Screen different solvent systems. For example, a mixture of toluene and water is often effective. |
| Base-Induced Ester Hydrolysis | Strong bases like sodium tert-butoxide, especially at high temperatures, can cause hydrolysis of the tert-butyl ester. Use a milder base such as potassium carbonate or cesium carbonate. Monitor the reaction for the formation of the corresponding carboxylic acid. |
Issue 3: Low Yield or No Reaction in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Catalyst Inhibition | Similar to Suzuki coupling, the amino group of a reaction partner can inhibit the palladium catalyst. The appropriate choice of ligand is crucial to mitigate this effect.[2] |
| Incorrect Ligand Choice | The success of the Buchwald-Hartwig amination is highly dependent on the ligand. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required. Screen a variety of ligands (e.g., XPhos, SPhos, tBuXPhos).[3] |
| Base Incompatibility | Strong bases are typically required, but they can also lead to side reactions. Sodium tert-butoxide is a common choice. Ensure the base is fresh and handled under anhydrous conditions. |
Data Presentation
The following tables provide a summary of typical reaction conditions and expected yields for common transformations involving this compound and its derivatives. Note that these are representative examples, and optimization may be necessary for specific substrates and scales.
Table 1: N-Acylation of this compound
| Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | Pyridine | Pyridine | 25 | 2 | >90 |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 0-25 | 3 | 85-95 |
Table 2: Suzuki-Miyaura Coupling of a Bromo-Derivative of this compound
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 |
Table 3: Buchwald-Hartwig Amination with a Bromo-Derivative of this compound
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 70-80 |
| Aniline | Pd₂(dba)₃ (2) | tBuXPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 65-75 |
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation
-
Dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Derivative
-
To a flame-dried flask, add the bromo-derivative of this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent.
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[1]
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Bromo-Derivative
-
In a glovebox or under an inert atmosphere, combine the bromo-derivative of this compound (1.0 eq), the amine (1.2 eq), palladium catalyst, ligand, and base in a reaction vessel.[4]
-
Add anhydrous, degassed solvent.
-
Seal the vessel and heat to the specified temperature with stirring for the required time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[4]
Visualizations
Caption: Logical relationships of chemoselectivity challenges in reactions of this compound.
Caption: A simplified troubleshooting workflow for low yield in reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Tert-butyl 4-amino-3-methylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Tert-butyl 4-amino-3-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic pathways for this compound:
-
Reduction of Tert-butyl 3-methyl-4-nitrobenzoate: This is a high-yield method that involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and effective method for this transformation.[1]
-
Esterification of 4-amino-3-methylbenzoic acid: This route involves the reaction of 4-amino-3-methylbenzoic acid with a tert-butyl source, such as tert-butanol, in the presence of a coupling agent.
Q2: What are the key physical properties of this compound?
A2: The key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 934481-43-3 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage Temperature | 2-8°C (protect from light) |
Q3: What are some common issues encountered during the synthesis of this compound?
A3: Common issues include low product yield, incomplete reactions, the formation of side products, and difficulties in purification, such as the product oiling out during recrystallization or streaking during column chromatography.
Troubleshooting and Optimization
Low Product Yield
Low yield is a frequent challenge in organic synthesis. The following sections address specific issues related to the two primary synthetic routes for this compound.
The reduction of the nitro group is a critical step. Incomplete reactions or catalyst deactivation can significantly lower the yield.
| Problem | Potential Cause | Recommended Solution |
| Incomplete reduction of the nitro group | 1. Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst may be old or have reduced activity. 2. Insufficient Hydrogen: Inadequate hydrogen pressure or leaks in the hydrogenation apparatus. 3. Poor Catalyst Dispersion: Inefficient stirring leading to poor contact between the catalyst, substrate, and hydrogen. | 1. Use fresh, high-quality Pd/C catalyst. 2. Ensure the system is properly sealed and maintained at the recommended hydrogen pressure (e.g., 60 psi).[1] Purge the reaction vessel with an inert gas like nitrogen before introducing hydrogen to remove oxygen. 3. Employ vigorous stirring to maintain a uniform suspension of the catalyst in the reaction mixture. |
| Side reactions | Over-reduction: Prolonged reaction times or harsh conditions can potentially lead to reduction of the aromatic ring. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed. |
This reaction can be challenging due to the presence of both an amino and a carboxylic acid group.
| Problem | Potential Cause | Recommended Solution |
| Low conversion of the carboxylic acid | 1. Inefficient Coupling Agent: The chosen coupling agent may not be effective for this specific transformation. 2. Reaction Conditions: Sub-optimal temperature or reaction time. 3. Steric Hindrance: The bulky tert-butyl group can make the esterification more difficult compared to methyl or ethyl esters. | 1. Use a highly efficient coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). 2. Optimize the reaction temperature and time. Refluxing the reaction may be necessary. 3. A longer reaction time may be required to achieve high conversion. |
| Formation of amides | The amino group of one molecule can react with the carboxylic acid of another, leading to polyamide formation. | Protect the amino group with a suitable protecting group (e.g., Boc anhydride) before performing the esterification. The protecting group can be removed in a subsequent step. |
Purification Challenges
| Problem | Potential Cause | Recommended Solution |
| Product oils out during recrystallization | 1. High impurity level: Significant amounts of impurities can lower the melting point of the product, causing it to separate as an oil. 2. Solvent choice: The chosen solvent may not be ideal for crystallization. | 1. Perform a preliminary purification using column chromatography to remove the bulk of the impurities before recrystallization. 2. Experiment with different solvent systems. A mixture of a polar and a non-polar solvent can sometimes be effective. |
| Streaking/Tailing on silica gel column | The basic amino group in the product can interact strongly with the acidic silica gel, leading to poor separation. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to suppress this interaction. |
| Persistent color in the final product | Colored impurities may be present in the starting materials or formed as byproducts during the reaction. | During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed colored impurities. |
Experimental Protocols
Protocol 1: Reduction of Tert-butyl 3-methyl-4-nitrobenzoate[1]
This protocol details the high-yield synthesis of this compound via catalytic hydrogenation.
Materials:
-
Tert-butyl 3-methyl-4-nitrobenzoate
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
Procedure:
-
In a suitable hydrogenation vessel, prepare a suspension of Tert-butyl 3-methyl-4-nitrobenzoate (e.g., 6.6 g, 27 mmol) and 10% Pd/C catalyst (e.g., 0.55 g) in ethanol (e.g., 200 mL).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 60 psi.
-
Stir the reaction mixture vigorously at room temperature for 3 hours.
-
Monitor the reaction progress by TLC until all the starting material has been consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
The product may initially be an oil that slowly solidifies. Further purification can be achieved by recrystallization if necessary.
Reported Yield: 99%[1]
Protocol 2: Esterification of 4-amino-3-methylbenzoic acid (Adapted)
This protocol is an adapted procedure for the synthesis of this compound via esterification.
Materials:
-
4-amino-3-methylbenzoic acid
-
Tert-butanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of 4-amino-3-methylbenzoic acid (1.0 eq) in dichloromethane, add tert-butanol (1.5 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Primary synthesis pathways for this compound.
Caption: A workflow for troubleshooting low product yield.
Caption: Logical relationships between purification problems and solutions.
References
Validation & Comparative
Comparison of tert-butyl ester versus methyl ester protecting groups in synthesis
A Comprehensive Guide to Tert-butyl and Methyl Ester Protecting Groups in Synthesis
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The choice between different protecting groups for carboxylic acids can significantly impact the overall efficiency and yield of a synthetic route. This guide provides a detailed comparison of two of the most commonly employed protecting groups: the tert-butyl (t-Bu) ester and the methyl (Me) ester.
Introduction to Tert-butyl and Methyl Esters
Tert-butyl esters are valued for their stability across a wide range of nucleophilic and basic conditions, making them ideal for syntheses involving organometallic reagents or basic reaction steps where other esters might be labile.[1] Their removal is typically achieved under mild acidic conditions.[2]
Methyl esters , on the other hand, are susceptible to basic hydrolysis, offering an orthogonal deprotection strategy when acid-labile groups are present in the molecule.[1] They are one of the most common and simplest ester protecting groups.
The principle of orthogonal protection is crucial in complex syntheses, allowing for the selective removal of one protecting group in the presence of others.[3][4] The distinct cleavage conditions for tert-butyl and methyl esters make them a powerful pair in an orthogonal protection strategy.[1]
Data Presentation: A Quantitative Comparison
The following table summarizes the key differences in stability and reaction conditions for the formation and cleavage of tert-butyl and methyl esters, with representative yields.
| Feature | Tert-butyl Ester | Methyl Ester |
| Stability | ||
| Strong Acids (e.g., TFA, HCl) | Labile[1] | Generally Stable (mild), Labile (strong)[1] |
| Bases (e.g., LiOH, K₂CO₃) | Generally Stable[1] | Labile[1] |
| Hydrogenolysis (e.g., H₂, Pd/C) | Stable[1] | Stable[1] |
| Nucleophiles (e.g., RLi, RMgX) | Stable[1] | Labile[1] |
| Formation (Esterification) | ||
| Method 1: Acid-catalyzed reaction with isobutylene | Reagents: Carboxylic acid, isobutylene, cat. H₂SO₄Yield: Good to excellent | Not applicable |
| Method 2: Reaction with tert-butyl alcohol and DCC/DMAP | Reagents: Carboxylic acid, tert-butanol, DCC, DMAPYield: ~92%[5] | Not applicable |
| Method 3: From acid chloride | Reagents: Acid chloride, tert-butanol, dimethylanilineYield: 26-71%[6] | Reagents: Acid chloride, methanolYield: Good to excellent |
| Method 4: Fischer Esterification | Not efficient | Reagents: Carboxylic acid, methanol, cat. H₂SO₄Yield: Variable, depends on equilibrium |
| Method 5: Reaction with diazomethane or TMS-diazomethane | Not applicable | Reagents: Carboxylic acid, diazomethane or TMS-diazomethaneYield: High |
| Deprotection (Cleavage) | ||
| Method 1: Acidolysis with TFA | Reagents: TFA in DCM (e.g., 1:1)Conditions: Room temperature, 5 hoursYield: Often quantitative[1] | Stable |
| Method 2: Saponification | Resistant | Reagents: LiOH, NaOH, or KOH in aq. solventConditions: Room temperature to refluxYield: Often quantitative[7][8] |
Experimental Protocols
Formation of a Tert-butyl Ester from a Carboxylic Acid
Method: Using Di-tert-butyl dicarbonate (Boc₂O) and DMAP
This method is effective for the preparation of tert-butyl esters from carboxylic acids.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve the carboxylic acid in dichloromethane.
-
Add DMAP to the solution.
-
Add Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired tert-butyl ester.
-
Deprotection of a Tert-butyl Ester
Method: Using Trifluoroacetic Acid (TFA)
This is a common and efficient method for the cleavage of tert-butyl esters.[1][3][4]
-
Materials:
-
Tert-butyl ester (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the tert-butyl ester in a 1:1 mixture of dichloromethane and trifluoroacetic acid.[1]
-
Stir the solution at room temperature for 1-5 hours.[1] The reaction progress should be monitored by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[1]
-
The residue can be co-evaporated with a solvent like toluene to ensure complete removal of TFA.
-
The crude carboxylic acid can then be purified as needed.[1]
-
Formation of a Methyl Ester from a Carboxylic Acid
Method: Fischer Esterification
A classic method for forming methyl esters, particularly suitable for simple substrates.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
Methanol (large excess, often used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
-
Procedure:
-
Dissolve the carboxylic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the methyl ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography.
-
Deprotection of a Methyl Ester
Method: Saponification
This is the standard method for cleaving methyl esters.[7][8]
-
Materials:
-
Procedure:
-
Dissolve the methyl ester in a suitable solvent mixture (e.g., THF/water).[7]
-
Add an aqueous solution of the hydroxide base.[7]
-
Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).[7]
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a strong acid (e.g., 1N HCl) to protonate the carboxylate salt.[7]
-
Extract the carboxylic acid with an organic solvent.[7]
-
Wash the organic layer, dry it, and concentrate to obtain the crude carboxylic acid.[7]
-
Visualization of Workflows and Logic
Signaling Pathway for Protecting Group Selection
Caption: Decision workflow for selecting between tert-butyl and methyl ester protecting groups.
Experimental Workflow for Tert-butyl Ester Protection and Deprotection
Caption: General experimental workflow for the use of a tert-butyl ester protecting group.
Experimental Workflow for Methyl Ester Protection and Deprotection
Caption: General experimental workflow for the use of a methyl ester protecting group.
Impact on Multi-Step Synthesis
The choice between a tert-butyl and a methyl ester can have significant implications for the overall success of a multi-step synthesis.
-
Overall Yield: The robustness of the tert-butyl group to many reaction conditions can lead to higher overall yields in complex syntheses by avoiding unintentional deprotection. However, the strongly acidic conditions required for its removal can be detrimental to sensitive substrates. Conversely, the mild conditions for methyl ester cleavage are advantageous, but its lability to base can be a significant drawback. The overall yield of a multi-step synthesis is the product of the yields of each individual step, so even a small amount of unintended deprotection in each step can lead to a significant decrease in the final product.[9]
-
Side Reactions: The deprotection of tert-butyl esters with strong acids like TFA can generate a stable tert-butyl cation, which can act as an alkylating agent for electron-rich functional groups within the molecule, such as tryptophan or methionine residues in peptides.[10] This can lead to unwanted side products. Scavengers are often added to the deprotection mixture to trap this reactive intermediate.[10] Saponification of methyl esters is a relatively clean reaction, but the use of strong base can cause epimerization of adjacent stereocenters or other base-mediated side reactions.
-
Orthogonality and Chemoselectivity: The true power of these protecting groups is realized when they are used in conjunction with other protecting groups in an orthogonal strategy. For example, a molecule containing both a tert-butyl ester and a base-labile protecting group (like an Fmoc group in peptide synthesis) allows for selective deprotection of the latter without affecting the tert-butyl ester.[7][11] Similarly, a methyl ester can be selectively cleaved in the presence of acid-labile groups like tert-butyl ethers or Boc-protected amines.
Conclusion
Both tert-butyl and methyl esters are invaluable tools in the synthetic chemist's toolbox. The tert-butyl ester offers excellent stability towards basic and nucleophilic reagents, making it a robust protecting group for a wide array of synthetic transformations. Its cleavage under acidic conditions, however, requires careful consideration of the substrate's sensitivity. The methyl ester, while less robust, provides a valuable orthogonal strategy, with its facile cleavage under basic conditions. The optimal choice between these two protecting groups is ultimately dictated by the specific requirements of the synthetic route, including the nature of the other functional groups present and the reaction conditions anticipated in subsequent steps. A thorough understanding of their respective stabilities and deprotection mechanisms is paramount for the successful design and execution of complex multi-step syntheses.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Relative Stability of Tert-Butyl and Benzyl Esters to Acidic and Basic Conditions
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in the design of synthetic routes. The stability of these groups under various reaction conditions dictates their utility and orthogonality. This guide provides an objective comparison of the relative stability of two commonly used carboxyl protecting groups, tert-butyl (t-Bu) and benzyl (Bn) esters, under both acidic and basic conditions.
Data Presentation: A Comparative Overview
The stability of tert-butyl and benzyl esters is fundamentally linked to their distinct mechanisms of cleavage. Tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis due to the formation of a stable tertiary carbocation intermediate.[1] In contrast, they are generally stable to basic conditions. Benzyl esters exhibit greater stability toward both mild acidic and basic conditions but can be cleaved under more forcing conditions or, more commonly, through catalytic hydrogenolysis.[1]
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., NaOH, LiOH) | Typical Deprotection Method |
| Tert-Butyl Ester | Highly Labile | Generally Stable | Acidolysis (e.g., TFA in DCM) |
| Benzyl Ester | Stable (mild), Labile (strong) | Stable (mild), Labile (strong) | Hydrogenolysis (H₂, Pd/C) |
Quantitative Comparison of Cleavage Conditions
While direct kinetic comparisons under identical conditions are sparse in the literature, the following table summarizes typical conditions and reaction times for the deprotection of each ester, providing a semi-quantitative basis for comparison.
| Ester Type | Condition | Reagent | Solvent | Temperature | Time | Yield |
| Tert-Butyl Ester | Acidic | 50% TFA | Dichloromethane | Room Temp | 1-2 hours | >95% |
| Benzyl Ester | Acidic (Strong) | HBr | Acetic Acid | Room Temp | 2-6 hours | Variable |
| Tert-Butyl Ester | Basic | 1M NaOH | Methanol/Water | Reflux | >24 hours | No Reaction |
| Benzyl Ester | Basic | 1M NaOH | Methanol/Water | Reflux | 4-12 hours | ~90% |
| Benzyl Ester | Hydrogenolysis | H₂ (1 atm), 10% Pd/C | Methanol | Room Temp | 1-4 hours | >95% |
Experimental Protocols
Protocol 1: Acid-Catalyzed Cleavage of a Tert-Butyl Ester
Objective: To deprotect a tert-butyl ester using trifluoroacetic acid (TFA).
Materials:
-
Tert-butyl ester substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (e.g., 0.1 M concentration) in a round-bottom flask.
-
To the stirred solution, add an equal volume of trifluoroacetic acid (a 1:1 v/v mixture of TFA:DCM).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The crude carboxylic acid can then be purified by crystallization or column chromatography.
Protocol 2: Base-Catalyzed Saponification of a Benzyl Ester
Objective: To hydrolyze a benzyl ester using sodium hydroxide.
Materials:
-
Benzyl ester substrate
-
Methanol
-
1 M Sodium hydroxide (NaOH) aqueous solution
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
1 M Hydrochloric acid (HCl) aqueous solution
-
Ethyl acetate for extraction
Procedure:
-
Dissolve the benzyl ester substrate in methanol in a round-bottom flask.
-
Add an excess of 1 M aqueous sodium hydroxide solution (typically 2-10 equivalents).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to a pH of ~2 with 1 M HCl.
-
Extract the resulting carboxylic acid with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Mandatory Visualizations
Acid-Catalyzed Hydrolysis of a Tert-Butyl Ester
Caption: Mechanism of acid-catalyzed tert-butyl ester cleavage.
Base-Catalyzed Hydrolysis (Saponification) of a Benzyl Ester
Caption: Mechanism of base-catalyzed benzyl ester hydrolysis.
Logical Relationship: Orthogonal Protection Strategy
Caption: Orthogonality of tert-butyl and benzyl ester deprotection.
References
Yield comparison of different deprotection methods for Tert-butyl 4-amino-3-methylbenzoate
A Comparative Analysis of Deprotection Methods for Tert-butyl 4-amino-3-methylbenzoate
For researchers and professionals in drug development and organic synthesis, the efficient deprotection of carboxylic acid protecting groups is a critical step. The tert-butyl ester is a commonly employed protecting group due to its stability in various conditions. This guide provides a comparative overview of different methods for the deprotection of this compound, offering insights into their respective yields and experimental protocols.
The selection of an appropriate deprotection method is crucial for maximizing the yield and purity of the final product, 4-amino-3-methylbenzoic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds. The methods compared include acidic cleavage using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), Lewis acid-mediated deprotection with zinc bromide (ZnBr₂), and microwave-assisted deprotection using p-toluenesulfonic acid (p-TsOH).
Quantitative Data Summary
The following table summarizes the typical yields and reaction conditions for the deprotection of tert-butyl esters, based on data from analogous compounds due to the limited availability of direct comparative studies on this compound.
| Deprotection Method | Reagents | Solvent | Temperature | Time | Typical Yield (%) |
| Trifluoroacetic Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 5 hours | 90-96%[1] |
| Hydrochloric Acid | 0.1 N Hydrochloric Acid (HCl) | Hexafluoroisopropanol (HFIP) | Room Temperature | 4 hours | Not Specified |
| Zinc Bromide | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Not Specified | ~72-90% |
| Microwave-assisted | p-Toluenesulfonic Acid (p-TsOH) | Solvent-free | 120°C | 3-4 minutes | High |
Experimental Workflow
The general workflow for a deprotection experiment can be visualized as a sequence of steps from reaction setup to product isolation and analysis.
Detailed Experimental Protocols
Below are the detailed methodologies for each of the compared deprotection methods. These protocols are based on general procedures for tert-butyl ester deprotection and may require optimization for the specific substrate, this compound.
Trifluoroacetic Acid (TFA) Deprotection
This is one of the most common and effective methods for tert-butyl ester cleavage.
Protocol:
-
Dissolve the this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with water twice, followed by a saturated sodium chloride (brine) solution.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product.[1]
Hydrochloric Acid (HCl) Deprotection
While often used for the deprotection of N-Boc groups, under specific conditions, HCl can also cleave tert-butyl esters.
Protocol:
-
Dissolve this compound in a solution of 0.1 N HCl in hexafluoroisopropanol (HFIP).
-
Stir the reaction mixture at room temperature for 4 hours.[2]
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, neutralize the acid carefully with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Zinc Bromide (ZnBr₂) Deprotection
Lewis acids such as ZnBr₂ offer a milder alternative to strong Brønsted acids for tert-butyl ester deprotection.[3]
Protocol:
-
Dissolve this compound in anhydrous dichloromethane (DCM).
-
Add an excess of zinc bromide (ZnBr₂) to the solution.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.[4]
Microwave-Assisted Deprotection with p-Toluenesulfonic Acid (p-TsOH)
Microwave-assisted organic synthesis can significantly reduce reaction times.
Protocol:
-
In a microwave process vial, mix this compound (1.0 mmol) and p-toluenesulfonic acid monohydrate (2.0 mmol).[5]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 3-4 minutes.[6]
-
After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.[5]
References
Spectroscopic Analysis Confirms Successful Deprotection of Tert-butyl 4-amino-3-methylbenzoate
A detailed comparison of spectroscopic data for the protected and deprotected forms of 4-amino-3-methylbenzoic acid provides unequivocal evidence of successful tert-butyl group removal. This guide offers a comprehensive overview of the spectroscopic changes observed using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for the deprotection reaction.
The removal of the tert-butyl protecting group from Tert-butyl 4-amino-3-methylbenzoate is a critical step in the synthesis of various pharmaceutical compounds. Confirmation of this deprotection is paramount to ensure the desired chemical transformation has occurred. Spectroscopic analysis provides a rapid and reliable method for this verification by identifying key structural changes between the starting material and the final product, 4-amino-3-methylbenzoic acid.
Comparative Spectroscopic Data
The most significant changes upon deprotection are observed in the ¹H NMR spectrum with the disappearance of the tert-butyl signal, and in the FT-IR spectrum with the appearance of a broad carboxylic acid O-H stretch.
| Spectroscopic Data | This compound (Starting Material) | 4-amino-3-methylbenzoic acid (Deprotected Product) |
| ¹H NMR | ~1.57 ppm (s, 9H, -C(CH₃)₃) , 7.64 ppm (d, 1H), 7.15 ppm (dd, 1H), 6.66 ppm (d, 1H), 3.95 ppm (s, 2H, -NH₂), 2.13 ppm (s, 3H, -CH₃) | Disappearance of the singlet at ~1.57 ppm. Appearance of a broad singlet for the carboxylic acid proton (-COOH). Aromatic and methyl protons will show slight shifts. For example: 7.6-7.7 ppm (m, 2H), 6.6 ppm (d, 1H), 2.1 ppm (s, 3H)[1] |
| ¹³C NMR | ~80.5 ppm (-C(CH₃)₃), ~28.2 ppm (-C(CH₃)₃) , and peaks for the aromatic ring and ester carbonyl. | Disappearance of signals at ~80.5 and ~28.2 ppm. Appearance of a carboxylic acid carbonyl signal around 169 ppm.[2][3] |
| FT-IR (cm⁻¹) | ~2970 (C-H stretch of t-butyl) , ~1700 (C=O stretch of ester). | Broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of carboxylic acid) , C=O stretch of carboxylic acid around 1680 cm⁻¹.[4][5] |
| Mass Spec (m/z) | Molecular Ion [M]⁺ at 207.27 . A prominent fragment at m/z 151 ([M-56]⁺) corresponding to the loss of isobutylene.[6] | Molecular Ion [M]⁺ at 151.16 .[3][7] |
Visualizing the Deprotection Workflow
The process of deprotection and subsequent analysis can be visualized as a straightforward workflow, from the reaction to the confirmation of the final product.
Caption: A flowchart illustrating the key stages from the starting material to the confirmed deprotected product.
Experimental Protocols
Detailed methodologies for the deprotection reaction and subsequent spectroscopic analysis are provided below.
Protocol 1: Deprotection of this compound using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Add an excess of trifluoroacetic acid (TFA) to the solution (typically a 1:1 mixture of TFA:DCM).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the tert-butyl peak.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Spectroscopic Analysis
-
¹H and ¹³C NMR: Dissolve a small sample of the starting material and the final product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectra on an NMR spectrometer.
-
FT-IR: Obtain the infrared spectra of both the starting material and the product using a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry: Analyze the samples using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI), to determine the molecular weight and fragmentation pattern.
Alternative Deprotection Methods
While TFA is a common and effective reagent for tert-butyl ester deprotection, other methods can be employed depending on the substrate's sensitivity to strong acids.
-
Zinc Bromide (ZnBr₂): This Lewis acid can be used in a solvent like dichloromethane for a milder deprotection.
-
Formic Acid: Refluxing in formic acid can also effectively cleave the tert-butyl ester.
-
Aqueous Phosphoric Acid: This provides a greener alternative for deprotection.
By following these protocols and comparing the resulting spectroscopic data, researchers can confidently confirm the successful deprotection of this compound, a crucial quality control step in the synthesis of many important molecules.
References
- 1. 4-Amino-3-methylbenzoic acid(2486-70-6) 1H NMR spectrum [chemicalbook.com]
- 2. Methyl 4-tert-butylbenzoate(26537-19-9) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Amino-3-methylbenzoic acid(2486-70-6) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-tert-butylbenzoate [webbook.nist.gov]
- 6. Methyl 3-amino-4-methylbenzoate(18595-18-1) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to Purity Assessment of Synthesized Tert-butyl 4-amino-3-methylbenzoate: HPLC and Alternative Methods
In the synthesis of active pharmaceutical ingredients (APIs) and chemical intermediates, rigorous purity assessment is paramount to ensure safety and efficacy. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of synthesized Tert-butyl 4-amino-3-methylbenzoate, a key building block in organic synthesis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis, such as starting materials, by-products, and degradation products.
Experimental Protocol: Proposed HPLC Method
This section details a proposed method for the purity analysis of this compound, based on established methods for similar aromatic amines.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.
-
Mobile Phase : A gradient elution using a mixture of acetonitrile (Solvent A) and a 10 mM ammonium acetate buffer (Solvent B) is suggested.[1] The gradient can be optimized to achieve the best separation.
-
Flow Rate : A typical flow rate of 1.0 mL/min.
-
Column Temperature : Maintained at 30 °C to ensure reproducibility.
-
Detection : UV detection at a wavelength of 254 nm, where the aromatic rings of the analyte and related impurities are expected to absorb.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Standard Preparation :
-
A reference standard of this compound with known purity is required for quantitative analysis.
-
Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in the same diluent as the sample.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.
-
Workflow for HPLC Purity Assessment
Figure 1: Experimental Workflow for HPLC Purity Assessment.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity profile often benefits from the application of orthogonal methods. The following table compares HPLC with other common analytical techniques for the purity assessment of this compound.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for separating isomers and related impurities. Quantitative accuracy. | Requires a chromophore for UV detection. May not detect non-UV active impurities. | Primary method for purity and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection.[2][3] | High sensitivity and specificity. Provides structural information about impurities. | Requires the analyte to be volatile and thermally stable, or require derivatization.[4][5] | Analysis of volatile impurities and residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information. Can be used for absolute quantification (qNMR). | Lower sensitivity compared to chromatographic methods. Complex spectra for mixtures. | Structural confirmation and detection of major impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple and rapid assessment of overall purity. | A sharp melting point does not guarantee the absence of all impurities. Not suitable for amorphous solids. | Preliminary check of purity. |
Complementary Nature of Analytical Techniques
A multi-faceted approach to purity assessment provides the most comprehensive understanding of the synthesized compound. Different techniques offer unique insights into the purity profile.
Figure 2: Logical Relationship of Complementary Analytical Techniques.
References
- 1. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Comparing the efficacy of different catalysts for cross-coupling reactions
Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. The choice of catalyst is paramount to the success of these reactions, influencing yield, reaction rate, substrate scope, and overall process efficiency. This guide provides an objective comparison of the efficacy of various catalysts for four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, supported by experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an organoboron compound and an organic halide or triflate. Palladium catalysts are the most common choice for this reaction.[1]
Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrates |
| Pd(PPh₃)₄ (2 mol%) | - | K₂CO₃ | DME/H₂O | 80 | 12 | 95 | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole + Arylboronic acid[2] |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | 4-Bromotoluene + Phenylboronic acid |
| Pd/H-MOR | - | K₂CO₃ | H₂O/EtOH | 80 | 0.5 | 98 | 4-Iodoanisole + Phenylboronic acid[3] |
| Pd(dppf)Cl₂ (3 mol%) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 90 | Aryl bromide + Arylboronic acid |
| [Pd-JohnPhos]₂[BF₄]₂ (1 mol%) | - | K₂CO₃ | 1,4-Dioxane | 100 | 1 | 98 | 4-Bromotoluene + Phenylboronic acid[4] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[5] Palladium catalysts are central to this transformation, with the choice of ligand often playing a crucial role in catalyst activity and stability.[6]
Catalyst Performance in Heck Reaction
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrates |
| Pd(OAc)₂ (1 mol%) | P(o-tol)₃ (2 mol%) | Et₃N | DMF | 100 | 2 | 95 | Iodobenzene + Styrene |
| Pd₂(dba)₃ (0.5 mol%) | P(t-Bu)₃ (1 mol%) | Cy₂NMe | Dioxane | 110 | 16 | 98 | 4-Chlorotoluene + n-Butyl acrylate |
| Pd/C (3%) | - | NaOAc | DMA | 120 | 2.5 | 85 | 4-Chlorobenzonitrile + n-Butyl acrylate |
| Palladacycle (10 ppm) | - | K₂CO₃ | NMP | 130 | 1 | >95 | Aryl bromides + Aliphatic/Aromatic olefins[5] |
| Pd(PPh₃)₄ (2 mol%) | - | Et₃N | DMF | 100 | 24 | 88 | Aryl iodide + Methyl acrylate |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[8]
Catalyst Performance in Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrates |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (2.1 mol%) | Et₃N | THF | RT | 1.5 | 97 | Iodobenzene + Phenylacetylene[9] |
| Pd(PPh₃)₄ (2 mol%) | CuI (4 mol%) | i-Pr₂NH | Benzene | 80 | 3 | 94 | Aryl bromide + Terminal alkyne |
| Pd₂(dba)₃ (1 mol%) | CuI (2 mol%) | Cs₂CO₃ | Dioxane | 60 | 12 | 92 | Aryl iodide + Terminal alkyne |
| Pd/C (10%) | - | NaOH | Methanol | 100 | 0.2 | 53 | 4-Iodoanisole + Phenylacetylene |
| Pd-NHC Complex (0.02 mol%) | - | Piperidine | Toluene | 100 | 24 | 98 | Aryl iodide + Terminal alkyne[10] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a C-N bond.[11] The development of bulky, electron-rich phosphine ligands has been critical to the broad applicability of this reaction.[12]
Catalyst Performance in Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrates |
| Pd₂(dba)₃ (1 mol%) | tBu₃P·HBF₄ (2 mol%) | NaOt-Bu | Toluene | Reflux | 16 | 65 | 4-Chloroanisole + Diphenylamine[13] |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₂CO₃ | t-Amyl alcohol | 110 | 18 | 95 | Aryl bromide + Primary amine |
| XPhos Pd G3 (2 mol%) | XPhos (2 mol%) | K₂CO₃ | Rapeseed oil | 120 | 24 | 99 | 4-Bromoanisole + Morpholine[14] |
| Pd(P(o-tolyl)₃)₂ (5 mol%) | - | NaOt-Bu | Toluene | 100 | 16 | 85 | Aryl bromide + Secondary amine |
| [(CyPF-tBu)PdCl₂] (1 mol%) | - | K₃PO₄ | Dioxane | 100 | 24 | 92 | Heteroaryl chloride + Primary amine[15] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) under an inert atmosphere.[2] A degassed solvent system (e.g., DME/H₂O 4:1, 5 mL) is then added.[2] The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS.[2] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.[16]
General Procedure for Heck Reaction
In a flame-dried flask under an inert atmosphere, the aryl halide (1.0 mmol), alkene (1.2 mmol), base (e.g., Et₃N, 1.5 mmol), and palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol) with the appropriate ligand (e.g., P(o-tol)₃, 0.02 mmol) are combined in a suitable solvent (e.g., DMF, 5 mL). The mixture is heated to the reaction temperature (e.g., 100 °C) and stirred for the required time. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Sonogashira Coupling
A two-necked flask is charged with the aryl halide (1.0 equiv.), terminal alkyne (1.1 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.0 mol%), and copper(I) iodide (2.1 mol%) under a nitrogen atmosphere.[9] Anhydrous solvent (e.g., THF) and a base (e.g., triethylamine, 1.5 equiv.) are added.[9] The mixture is stirred at room temperature for the specified time.[9] The reaction is then quenched with water, and the product is extracted into an organic solvent.[9] The organic layer is washed, dried, and concentrated, followed by purification of the crude product by column chromatography.[9]
General Procedure for Buchwald-Hartwig Amination
Inside an argon-filled glovebox, an oven-dried flask is charged with the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), ligand (e.g., XPhos, 2 mol%), base (e.g., K₂CO₃, 2 equiv.), and the amine (1.5 equiv.).[14] The flask is sealed, removed from the glovebox, and put under an argon balloon. The aryl halide (1.0 equiv.) and solvent are then added. The reaction mixture is heated with vigorous stirring for the specified time. After cooling to room temperature, the mixture is diluted with a suitable solvent and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. diva-portal.org [diva-portal.org]
- 3. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Orthogonal Protection Strategies in Multi-Step Synthesis
In the intricate field of multi-step chemical synthesis, particularly in the development of complex molecules such as peptides, oligonucleotides, and natural products, the precise control of reactive functional groups is paramount.[1][2] An orthogonal protection strategy, which involves the use of multiple protecting groups that can be removed under distinct, non-interfering conditions, is the cornerstone of modern synthetic chemistry.[3][4] This allows for the sequential unmasking and modification of specific sites within a molecule, enabling the construction of complex architectures with high fidelity.[5][6]
This guide provides an objective comparison of common orthogonal protection strategies, focusing on the widely used field of Solid-Phase Peptide Synthesis (SPPS). It includes supporting experimental data, detailed protocols for validation, and logical workflows to aid researchers, scientists, and drug development professionals in selecting and validating the most suitable strategy for their synthetic targets.
Core Principles: A Comparison of Primary Orthogonal Strategies
The two most established orthogonal strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches.[7] The selection between these is dictated by the target peptide's characteristics, such as length, hydrophobicity, and the presence of acid-sensitive modifications.[5][7]
The Fmoc/tBu strategy is considered fully orthogonal.[8] The temporary Nα-protecting group, 9-fluorenylmethyloxycarbonyl (Fmoc), is removed by a base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tert-butyl, tBu) are removed by a moderately strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[3]
Conversely, the Boc/Bzl strategy is termed quasi-orthogonal.[8] It relies on graded acid lability, where the Nα-protecting group, tert-butyloxycarbonyl (Boc), is removed by a mild acid like TFA, and the more robust benzyl (Bzl)-based side-chain protecting groups require a very strong acid, such as hydrogen fluoride (HF), for final cleavage.[7]
Data Presentation: Performance of Orthogonal Protecting Groups
The validation of an orthogonal strategy relies on the quantitative performance of the protecting groups. Key metrics include the efficiency of deprotection, the stability of other protecting groups under the cleavage conditions, and the minimization of side reactions.
Table 1: Comparison of Primary SPPS Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
|---|---|---|
| Nα-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Nα-Deprotection | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong acid-labile (e.g., Bzl, Tos) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |
| Orthogonality | Fully orthogonal | Quasi-orthogonal |
| Advantages | Milder conditions, suitable for acid-sensitive peptides.[7] | Effective for long or hydrophobic peptides.[7] |
| Disadvantages | Potential for aggregation in long sequences. | Harsh final cleavage can degrade sensitive residues.[7] |
Table 2: Auxiliary Orthogonal Groups for Side-Chain Modification For complex syntheses, such as branched or cyclic peptides, a third layer of orthogonality is often required.[5] These auxiliary groups can be removed without affecting the primary Nα- or other side-chain protectors.
| Protecting Group | Protected Functionality | Deprotection Conditions | Orthogonal To |
|---|---|---|---|
| Alloc (Allyloxycarbonyl) | Amine (Lys), Alcohol (Ser/Thr) | Pd(PPh₃)₄, PhSiH₃ in DCM | Fmoc/tBu, Boc/Bzl[5] |
| OAll (Allyl ester) | Carboxylic Acid (Asp/Glu) | Pd(PPh₃)₄, PhSiH₃ in DCM | Fmoc/tBu, Boc/Bzl[9] |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Amine (Lys) | 2% Hydrazine in DMF | Fmoc/tBu, Boc/Bzl[3] |
| Mtt (4-Methyltrityl) | Amine (Lys), Thiol (Cys) | 1% TFA in DCM | Fmoc/tBu (requires careful titration) |
Experimental Validation Protocols
The definitive validation of an orthogonal strategy is empirical. The following protocols outline key experiments to confirm the selective deprotection and stability of the chosen protecting groups.
Protocol 1: Validation of Nα-Fmoc Deprotection and Coupling
This protocol outlines a standard cycle in Fmoc/tBu SPPS. Validation involves confirming complete Fmoc removal (e.g., via a Kaiser test) and successful coupling of the subsequent amino acid.
-
Resin Preparation: Place the peptide-resin in a suitable reaction vessel. Wash thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[3] Drain and repeat the treatment.
-
Validation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive result (deep blue bead color) validates successful deprotection.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Amino Acid Coupling: In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Validation: Perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling.
Protocol 2: Validation of Auxiliary Group Orthogonality (Dde Removal)
This protocol validates that the Dde group can be removed without cleaving the Nα-Fmoc group or any acid-labile side-chain protectors.
-
Resin Preparation: Take the fully assembled, Nα-Fmoc protected peptide-resin (containing a Lys(Dde) residue) and wash with DMF (5 x 1 min).
-
Dde Deprotection: Prepare a 2% solution of hydrazine monohydrate in DMF.[3] Add this solution to the resin and agitate at room temperature for 3 minutes.[3] Drain and repeat the treatment twice more.[3]
-
Washing: Wash the resin extensively with DMF (5 x 1 min) to remove residual hydrazine.
-
Validation:
-
Mass Spectrometry: Cleave a small sample of the resin and analyze the peptide via LC-MS. The mass should correspond to the peptide with the Dde group removed but all other protecting groups intact.
-
Stability Check: After Dde removal, perform a subsequent reaction on the newly freed lysine side-chain (e.g., acylation). Successful modification confirms the selective deprotection.
-
Case Study: On-Resin Cyclization of a Glucagon Analogue
The synthesis of cyclic peptides is a powerful demonstration of a multi-layered orthogonal strategy. The Alloc/OAll protecting group pair is well-suited for this application.[5]
Objective: Synthesize a 24-amino acid cyclic glucagon analogue by forming an amide bond between the side chains of an aspartic acid and a lysine residue while the peptide is still attached to the resin.[5]
Strategy:
-
Nα-Protection: Fmoc group.
-
Permanent Side-Chain Protection: Standard acid-labile groups (e.g., Boc, tBu).
-
Auxiliary Orthogonal Protection: Asp(OAll) and Lys(Alloc) are incorporated at the desired positions.
Validation Workflow:
-
Peptide Assembly: The linear peptide is synthesized using the standard Fmoc/tBu strategy (Protocol 1).
-
Selective Deprotection: After assembly, the resin is treated with a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) to simultaneously remove the OAll and Alloc groups.
-
Validation Checkpoint 1: A small resin sample is cleaved and analyzed by LC-MS. The observed mass must correspond to the linear peptide with a free carboxylic acid on the Asp side-chain and a free amine on the Lys side-chain, with all other protecting groups remaining. This result validates the orthogonality of the Alloc/OAll pair.
-
On-Resin Cyclization: A coupling agent (e.g., HATU) is added to the resin to promote the intramolecular head-to-tail amide bond formation between the deprotected Asp and Lys side chains.
-
Final Cleavage: The cyclic peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed using a TFA cocktail.
-
Validation Checkpoint 2: The final product is purified by HPLC and analyzed by LC-MS. The mass must correspond to the fully deprotected, cyclic peptide. The purity is assessed by the HPLC chromatogram. Successful cyclization with high purity validates the entire orthogonal protection scheme.
Table 3: Validation Checkpoints for Cyclic Peptide Synthesis
| Step | Action | Expected Outcome | Validation Method |
|---|---|---|---|
| 1 | Selective Deprotection of Alloc/OAll | Linear peptide with free Asp/Lys side chains and all other PGs intact. | LC-MS of cleaved aliquot |
| 2 | On-Resin Cyclization | Formation of intramolecular amide bond. | Comparative LC-MS (mass decrease due to H₂O loss) |
| 3 | Final Cleavage & Purification | High purity (>95%) cyclic peptide. | HPLC, LC-MS |
Selecting an Appropriate Strategy
The choice of an orthogonal protection strategy is a critical decision in the design of a multi-step synthesis. The following decision tree provides a logical workflow for selecting between the primary SPPS strategies.
By carefully selecting a combination of truly orthogonal protecting groups and empirically validating their performance at each critical step, researchers can successfully navigate the complexities of multi-step synthesis to achieve their target molecules with high yield and purity.
References
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tutorchase.com [tutorchase.com]
- 7. benchchem.com [benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Tert-butyl 4-amino-3-methylbenzoate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to properly manage the disposal of tert-butyl 4-amino-3-methylbenzoate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
I. Immediate Safety and Hazard Profile
This compound and structurally similar compounds may present several hazards. While a specific Safety Data Sheet (SDS) for this exact compound was not available, data from related amine and benzoate compounds suggest the following potential hazards. Always consult the specific SDS for the compound in use.
Potential Hazards:
-
Skin Irritation
-
Serious Eye Irritation
-
May cause respiratory irritation
-
Harmful to aquatic life
Personal Protective Equipment (PPE): To mitigate these risks, the following personal protective equipment should be worn when handling this compound:
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
II. Step-by-Step Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1] It must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[2][3][4]
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials such as strong oxidizing agents, acids, and bases.[3]
2. Container Selection and Labeling:
-
Use a dedicated, leak-proof, and sealable container for the collection of this compound waste. The container must be chemically compatible with the compound.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should be cool and dry.
4. Spill and Contaminated Material Management:
-
In the event of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[2][3]
-
Any materials used for spill cleanup, such as absorbent pads or contaminated gloves, should also be placed in the hazardous waste container.
-
Do not release the chemical into the environment.[2]
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1]
-
Provide the EHS or contractor with accurate information about the waste contents.
6. Record Keeping:
-
Maintain a log of the accumulated hazardous waste, including the chemical name, quantity, and date of disposal.[1]
III. Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
